Ch55-O-C3-NH2
説明
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Structure
3D Structure
特性
分子式 |
C27H35NO4 |
|---|---|
分子量 |
437.6 g/mol |
IUPAC名 |
2-(3-aminopropoxy)-4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C27H35NO4/c1-26(2,3)20-15-19(16-21(17-20)27(4,5)6)23(29)11-9-18-8-10-22(25(30)31)24(14-18)32-13-7-12-28/h8-11,14-17H,7,12-13,28H2,1-6H3,(H,30,31)/b11-9+ |
InChIキー |
SCMXMXZHZNYFOT-PKNBQFBNSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC(=C(C=C2)C(=O)O)OCCCN)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC(=C(C=C2)C(=O)O)OCCCN)C(C)(C)C |
製品の起源 |
United States |
Foundational & Exploratory
Ch55-O-C3-NH2: A Technical Guide to its Mechanism of Action on Retinoic Acid Receptors (RARs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Ch55-O-C3-NH2 as a targeting ligand for Retinoic Acid Receptors (RARs). This compound is a derivative of the potent synthetic retinoid, Ch55. It is primarily utilized as the RAR-binding component in heterobifunctional molecules, specifically Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), a class of Proteolysis Targeting Chimeras (PROTACs). These constructs are designed to induce the targeted degradation of RARs via the ubiquitin-proteasome system. This guide details the molecular mechanism, presents available quantitative data for the parent compound Ch55, outlines experimental protocols for assessing RAR degradation, and provides visualizations of the key signaling pathways and experimental workflows.
Introduction: The Role of this compound in Targeted Protein Degradation
This compound serves as a high-affinity ligand for Retinoic Acid Receptors (RARs), which are nuclear receptors that play a crucial role in cell differentiation, proliferation, and apoptosis.[1] In recent advancements in targeted therapy, this compound has been incorporated into SNIPERs.[2] SNIPERs are chimeric molecules that consist of a ligand for a target protein (in this case, this compound for RARs), a linker, and a ligand for an E3 ubiquitin ligase, such as the cellular inhibitor of apoptosis protein 1 (cIAP1).[3] The primary function of this compound within this construct is to selectively bind to RARs, thereby facilitating their proximity to the recruited E3 ligase for subsequent ubiquitination and proteasomal degradation.[2]
Mechanism of Action: RAR Degradation via the SNIPER Pathway
The mechanism of action of a SNIPER incorporating this compound involves the formation of a ternary complex between the RAR, the SNIPER molecule, and an E3 ubiquitin ligase (e.g., cIAP1). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the RAR. Polyubiquitination marks the RAR for recognition and degradation by the 26S proteasome, leading to a reduction in the total cellular levels of the receptor. This targeted degradation effectively ablates RAR signaling. A notable example is PROTAC RAR Degrader-1, which utilizes this compound (referred to as RAR ligand 1) and has been shown to reduce RARα levels in a concentration-dependent manner in HT1080 cells, an effect that is blocked by the proteasome inhibitor MG132.[4] Another reported construct, SNIPER-51, also uses a Ch55-based ligand to induce the degradation of RARα.[2]
Signaling Pathway Diagram
References
The Retinoid Analogue Ch55-O-C3-NH2: An In-depth Analysis of its Interaction with Retinoic Acid Receptor Subtypes
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding characteristics of the synthetic retinoid Ch55-O-C3-NH2 with the three subtypes of the retinoic acid receptor (RAR): RARα, RARβ, and RARγ. Due to the limited availability of public data on this compound, this document focuses on the binding properties of its parent compound, Ch55, to provide a foundational understanding. The methodologies for assessing such binding interactions and the associated signaling pathways are also detailed.
Introduction
Retinoic acid receptors are ligand-inducible transcription factors that play a crucial role in cell growth, differentiation, and apoptosis.[1] Synthetic retinoids are of significant interest in drug development for their potential therapeutic applications in oncology and dermatology. Ch55 is a potent synthetic retinoid known to interact with RARs.[2] The derivative, this compound, is a modified form of Ch55, often utilized as a component in proteolysis-targeting chimeras (PROTACs) to facilitate the degradation of target proteins through the recruitment of E3 ubiquitin ligases. Understanding its binding affinity to RAR subtypes is critical for the rational design and application of such therapeutic agents.
Binding Affinity of Parent Compound Ch55 to RAR Subtypes
Multiple sources indicate that Ch55 binds with high affinity to RARα and RARβ.[2][3][4] More recent research has suggested that Ch55 exhibits a comparably high binding affinity across all three RAR subtypes, including RARγ. A summary of the available qualitative data is presented in Table 1.
| Compound | RAR Subtype | Binding Affinity (Qualitative) |
| Ch55 | RARα | High[2][3] |
| Ch55 | RARβ | High[2][3] |
| Ch55 | RARγ | High |
Note: The term "high affinity" is used as specific quantitative values (e.g., Ki or IC50) for Ch55 across all three RAR subtypes from a single comparative study are not consistently reported in the literature. The modification of Ch55 to this compound may alter its binding profile.
Experimental Protocols: Determining Binding Affinity
The binding affinity of a ligand to its receptor is commonly determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Representative Protocol: Competitive Radioligand Binding Assay for RARs
1. Preparation of Nuclear Extracts:
-
Culture cells expressing the specific human RAR subtype (RARα, RARβ, or RARγ).
-
Harvest the cells and isolate the nuclei through cell lysis and centrifugation.
-
Extract nuclear proteins using a high-salt buffer.
-
Determine the protein concentration of the nuclear extract using a standard method, such as the Bradford assay.
2. Binding Assay:
-
In a multi-well plate, incubate a constant concentration of the radiolabeled ligand (e.g., [3H]-all-trans-retinoic acid) with a fixed amount of the nuclear extract containing the RAR subtype of interest.
-
Add increasing concentrations of the unlabeled competitor compound (this compound) to the wells.
-
To determine non-specific binding, include control wells with a large excess of an unlabeled high-affinity RAR ligand.
-
Incubate the plate at 4°C for a sufficient period to reach binding equilibrium.
3. Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. A common method is rapid filtration through a glass fiber filter, which traps the larger protein-ligand complexes while allowing the free radioligand to pass through.
4. Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
5. Data Analysis:
-
Plot the percentage of specific binding of the radiolabeled ligand as a function of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Retinoic Acid Receptor Signaling Pathway
Upon binding of an agonist like Ch55, RARs undergo a conformational change that initiates a cascade of events leading to the regulation of gene expression.
Experimental Workflow for Binding Affinity Determination
The following diagram illustrates the logical flow of a competitive radioligand binding assay.
References
- 1. Ch55 | RAR-α/RAR-β Agonist | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combinatorial knockout of RARα, RARβ, and RARγ completely abrogates transcriptional responses to retinoic acid in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction and demonstration of retinoic acid receptor agonist Ch55 as an anti-fibrotic agent in the dermis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ch55-O-C3-NH2: A Novel Retinoic Acid Receptor Ligand for Targeted Protein Degradation
For Immediate Release
This whitepaper provides an in-depth technical overview of Ch55-O-C3-NH2, a potent and versatile synthetic retinoid designed as a high-affinity ligand for Retinoic Acid Receptors (RARs). Developed as a derivative of the well-characterized RAR agonist Ch55, this molecule has been instrumental in the advancement of targeted protein degradation, particularly in the development of "Specific and Nongentic IAP-dependent Protein Erasers" (SNIPERs), a class of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals interested in the application of novel ligands for RARs and the broader field of targeted therapeutics.
Core Compound Data
| Parameter | Data Point | Reference |
| Compound Name | This compound | [1] |
| Synonyms | RAR ligand 1, HY-111843 | [1] |
| Parent Compound | Ch55 | [1] |
| Target Receptor | Retinoic Acid Receptors (RARs) | [1] |
| Application | RAR-targeting moiety in PROTACs/SNIPERs | [1][2] |
Introduction to Retinoic Acid Receptor Signaling
Retinoic acid receptors (RARs) are nuclear hormone receptors that play a pivotal role in regulating gene transcription in response to retinoic acid, a metabolite of vitamin A. There are three main subtypes of RARs: RARα, RARβ, and RARγ, which are encoded by distinct genes[3]. These receptors form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes[3][4].
In the absence of a ligand, the RAR/RXR heterodimer is typically bound to RAREs along with corepressor proteins, which inhibit gene transcription. Upon binding of an agonist ligand, such as all-trans retinoic acid (ATRA) or synthetic analogs like Ch55, the receptor undergoes a conformational change. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins, initiating the transcription of downstream genes involved in cellular differentiation, proliferation, and apoptosis[3][5][6]. The critical role of RARs in these fundamental cellular processes has made them attractive targets for therapeutic intervention in various diseases, including cancer.
This compound in Targeted Protein Degradation
This compound has emerged as a key building block in the development of PROTACs, specifically SNIPERs, which are designed to induce the degradation of target proteins via the ubiquitin-proteasome system. In this context, this compound serves as the "warhead" that specifically binds to RARs. It is connected via a chemical linker to a ligand that recruits an E3 ubiquitin ligase, such as the inhibitor of apoptosis protein (IAP)[1][2].
The resulting heterobifunctional molecule, for instance SNIPER-51, can simultaneously bind to an RAR protein and an IAP E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the RAR protein, marking it for degradation by the proteasome. This approach offers a powerful alternative to traditional receptor inhibition, as it leads to the physical elimination of the target protein from the cell.
A notable example is a PROTAC designated as "PROTAC RAR Degrader-1," which is composed of this compound, a linker, and a ligand for IAP. This SNIPER has been shown to effectively downregulate the levels of RARα in a concentration-dependent manner in HT1080 cells[1].
Signaling and Experimental Workflow Visualizations
To visually represent the key concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, its synthesis would logically follow established methods for the functionalization of the Ch55 scaffold. This would likely involve the introduction of a protected amino-linker to a suitable position on the Ch55 molecule, followed by deprotection to yield the final primary amine.
The characterization of a novel RAR ligand like this compound and its corresponding PROTAC/SNIPER would involve a series of established assays:
Retinoic Acid Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki or IC50) of this compound for RAR subtypes.
Methodology:
-
Receptor Preparation: Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs) are expressed and purified.
-
Radioligand: A high-affinity radiolabeled RAR agonist, such as [³H]-all-trans retinoic acid, is used.
-
Assay: A constant concentration of the RAR LBD and the radioligand are incubated in a suitable buffer.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Separation: Bound and free radioligand are separated using a method such as filtration through a glass fiber filter.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
RAR-Mediated Transcriptional Reporter Assay
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T or HeLa) is used.
-
Transfection: Cells are transiently transfected with:
-
An expression vector for the full-length RAR subtype (RARα, RARβ, or RARγ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs.
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Treatment: After transfection, cells are treated with increasing concentrations of this compound (to determine agonist activity) or with a fixed concentration of a known RAR agonist (e.g., ATRA) in the presence of increasing concentrations of this compound (to determine antagonist activity).
-
Lysis and Assay: Cells are lysed, and the luciferase and β-galactosidase activities are measured using appropriate substrates and a luminometer/spectrophotometer.
-
Data Analysis: Luciferase activity is normalized to the control. For agonist activity, the EC50 (the concentration that produces 50% of the maximal response) is calculated. For antagonist activity, the IC50 (the concentration that inhibits 50% of the agonist response) is determined.
Western Blot Analysis for PROTAC-Mediated RAR Degradation
Objective: To confirm the degradation of RAR by a this compound-based SNIPER.
Methodology:
-
Cell Culture and Treatment: A cell line endogenously expressing the target RAR subtype (e.g., HT1080 for RARα) is treated with increasing concentrations of the SNIPER molecule for a specified period (e.g., 24 hours).
-
Control Groups: Include a vehicle control (e.g., DMSO) and a control where cells are pre-treated with a proteasome inhibitor (e.g., MG132) before adding the SNIPER to confirm that the degradation is proteasome-dependent.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target RAR subtype. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the RAR band is quantified and normalized to the loading control to determine the relative decrease in RAR protein levels.
Future Directions
The development of this compound and its successful incorporation into RAR-targeting SNIPERs highlights a promising therapeutic strategy. Future research will likely focus on optimizing the linker and E3 ligase ligand components of these PROTACs to enhance their degradation efficiency, selectivity, and pharmacokinetic properties. Furthermore, the application of this technology to other nuclear receptors and "undruggable" targets holds significant potential for the discovery of novel therapeutics.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of publicly available scientific literature. The synthesis and use of these compounds should only be performed by qualified professionals in a research setting.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 4. Structure of the RXR–RAR DNA-binding complex on the retinoic acid response element DR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAR-specific agonist/antagonists which dissociate transactivation and AP1 transrepression inhibit anchorage-independent cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
An In-depth Technical Guide to VHL-Recruiting PROTACs for Targeted Protein Degradation: A Case Study with MZ1
For Researchers, Scientists, and Drug Development Professionals.
Disclaimer: The specific molecule "Ch55-O-C3-NH2" is not found in publicly available scientific literature. This guide utilizes the well-characterized and extensively documented PROTAC, MZ1 , as a representative example of a von Hippel-Lindau (VHL) E3 ligase-recruiting degrader. The principles, experimental methodologies, and data presentation formats detailed herein are broadly applicable to the study of similar PROTAC molecules.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD.[3][4] They consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5] This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[5] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[5]
This guide focuses on VHL-recruiting PROTACs, which have emerged as a promising strategy for targeting proteins, including those previously considered "undruggable".[5] The VHL E3 ligase is widely expressed across various tissues, making it a versatile choice for PROTAC development.[5]
MZ1: A Model VHL-Based PROTAC Targeting BRD4
MZ1 is a first-in-class PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, for degradation by recruiting the VHL E3 ubiquitin ligase.[6][7] BRD4 is a key epigenetic reader protein involved in the regulation of oncogenes such as c-Myc, making it an attractive target for cancer therapy.[8] MZ1 was developed by conjugating a pan-BET inhibitor, JQ1, to a potent and specific VHL ligand.[7]
Mechanism of Action
The primary mechanism of action for MZ1 involves the formation of a cooperative ternary complex between the BRD4 protein, MZ1, and the VHL E3 ligase complex.[6] This proximity induced by MZ1 leads to the polyubiquitination of BRD4, marking it for subsequent degradation by the proteasome.[8][9] The degradation of BRD4 results in the downregulation of its target genes, including the proto-oncogene c-Myc, which in turn leads to anti-proliferative effects in cancer cells.[8]
Quantitative Data for MZ1
The efficacy of a PROTAC is characterized by several key parameters, including its binding affinity to the target protein and the E3 ligase, and its ability to induce degradation of the target protein in cells.
Binding Affinities
The binding affinities of MZ1 for its target BRD4 and the VHL E3 ligase complex, both as binary interactions and as a ternary complex, have been determined using techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[10][11]
| Interaction | Method | Binding Affinity (Kd, nM) |
| MZ1 to BRD4 (BD2) | ITC | 15 |
| MZ1 to VHL Complex | ITC | 66 |
| Ternary Complex (BRD4BD2::MZ1::VHL) | ITC | 3.7 |
| MZ1 to BRD2 (BD1/2) | - | 307/228 |
| MZ1 to BRD3 (BD1/2) | - | 119/115 |
| MZ1 to BRD4 (BD1/2) | - | 382/120 |
Data compiled from multiple sources.[7][10]
Cellular Degradation Potency
The cellular activity of MZ1 is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[6]
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| HeLa | BRD4 | < 100 | > 90 |
| H661 | BRD4 | 8 | > 90 |
| H838 | BRD4 | 23 | > 90 |
| Mv4-11 | BRD4 | ~11.3 | > 90 |
Data compiled from multiple sources.[7][10]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[5]
Materials:
-
Cell line of interest (e.g., HeLa)
-
PROTAC compound (e.g., MZ1) and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).[12]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.[13] Scrape the cells, collect the lysate, and clarify by centrifugation.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples to denature the proteins and load equal amounts onto an SDS-PAGE gel.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[5]
-
Immunoblotting: Block the membrane to prevent non-specific binding. Incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.[8]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.[8]
Cell Viability Assay
This assay is used to assess the cytotoxic effects of the PROTAC on the cells.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]
-
Compound Treatment: Add serial dilutions of the PROTAC or vehicle control to the wells and incubate for the desired time (e.g., 72 hours).[14]
-
Assay: Equilibrate the plate and the assay reagent to room temperature. Add the reagent to each well, mix, and incubate to stabilize the luminescent signal.[14]
-
Measurement: Measure the luminescence using a luminometer. Calculate the percentage of cell viability relative to the vehicle-treated control.[14]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[3][11]
Materials:
-
SPR instrument and sensor chips
-
Purified E3 ligase complex (e.g., VHL)
-
Purified target protein (e.g., BRD4 bromodomain)
-
PROTAC compound
-
Running buffer
Procedure:
-
Ligase Immobilization: Immobilize the E3 ligase onto the sensor chip surface.[11]
-
Binary Interaction: To measure the binary affinity, flow different concentrations of the PROTAC over the immobilized ligase and measure the binding response.[15]
-
Ternary Interaction: To measure the ternary affinity, pre-incubate a fixed, saturating concentration of the target protein with varying concentrations of the PROTAC. Flow these mixtures over the immobilized ligase and measure the binding response.[11][15]
-
Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (Kd). The cooperativity of ternary complex formation can also be determined.[11]
Signaling Pathways
The degradation of a target protein by a PROTAC can have significant effects on downstream signaling pathways.
VHL-HIF Signaling Pathway
The VHL E3 ligase is a key regulator of the hypoxia-inducible factor (HIF) signaling pathway.[16][17] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated and recognized by VHL, leading to its ubiquitination and proteasomal degradation.[18][19] In hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[17][18] PROTACs that recruit VHL hijack this machinery to degrade their specific target proteins.
Downstream Effects of BRD4 Degradation
The degradation of BRD4 by MZ1 leads to the suppression of key oncogenes, most notably c-Myc. This results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The downstream effects of BRD4 degradation can be monitored by observing changes in the expression of BRD4-regulated genes and by assessing the phenotypic consequences, such as reduced cell viability.
Conclusion
The development of PROTACs represents a paradigm shift in drug discovery. By hijacking the cell's natural protein disposal machinery, these molecules can target and eliminate proteins that were previously intractable. The VHL-recruiting PROTAC MZ1 serves as an excellent model for understanding the principles of targeted protein degradation. The experimental protocols and data presented in this guide provide a framework for the characterization and development of novel PROTACs for therapeutic applications. As our understanding of the intricacies of PROTAC-mediated degradation deepens, we can expect to see the development of even more potent and selective degraders for a wide range of diseases.
References
- 1. arvinasmedical.com [arvinasmedical.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 4. o2hdiscovery.co [o2hdiscovery.co]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pardon Our Interruption [opnme.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 17. academic.oup.com [academic.oup.com]
- 18. Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hanlaboratory.com [hanlaboratory.com]
Preliminary In Vitro Assessment of Ch55-O-C3-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a preliminary in vitro assessment based on publicly available data for the parent compound, Ch55. The molecule of interest, Ch55-O-C3-NH2, is understood to be a derivative of Ch55, likely incorporating a linker for further conjugation. As of the writing of this guide, specific in vitro experimental data for this compound is not available in the public domain. The experimental protocols and proposed assessment strategies outlined herein are based on the known biological activities of Ch55 and serve as a technical guide for potential future studies.
Introduction to Ch55 and the this compound Derivative
Ch55 is a potent synthetic retinoid that exhibits high affinity for Retinoic Acid Receptor-alpha (RARα) and Retinoic Acid Receptor-beta (RARβ).[1][2][3] It displays low affinity for cellular retinoic acid binding protein (CRABP).[1][3] As an RAR agonist, Ch55 has been shown to be a potent inducer of cell differentiation and an inhibitor of cell growth in various cancer cell lines.[1][4]
The "-O-C3-NH2" suffix in this compound denotes a modification of the parent Ch55 molecule. This modification is consistent with the addition of an ether-linked propyl amine chain, a common linker used in the development of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs). This suggests that this compound is designed to serve as a building block for creating targeted protein degraders, where the Ch55 moiety acts as the warhead to bind to a target protein (via its interaction with RARs) and the amine group provides a point of attachment for a linker connected to an E3 ligase ligand.
In Vitro Biological Activity of Ch55 (Parent Compound)
The following table summarizes the known in vitro biological activities of the parent compound, Ch55, as reported in the scientific literature. This data provides a baseline for understanding the potential activities of its derivatives.
| Cell Line/Assay | Biological Effect | EC50/ED50 | Reference |
| HL-60 (Human Promyelocytic Leukemia) | Induction of Differentiation | 200 nM | [1][2] |
| HL-60 | Differentiation Inducing Activity (NBT reduction) | 0.21 nM | [1] |
| Rabbit Tracheal Epithelial Cells | Inhibition of Squamous Cell Differentiation (Inhibition of Type I Transglutaminase) | 0.02 nM | [1] |
| Rabbit Tracheal Epithelial Cells | Inhibition of Squamous Cell Differentiation (Increase in Cholesterol Sulfate Levels) | 0.03 nM | [1] |
| F9 (Embryonic Carcinoma) | Induction of Differentiation | 0.26 nM | [1] |
| S91 (Melanoma) | Induction of Differentiation | 0.5 nM | [1] |
| 3T6 (Fibroblasts) | Inhibition of Ornithine Decarboxylase Activity | 1 nM | [1] |
Proposed In Vitro Assessment of this compound: Experimental Protocols
The following are detailed methodologies for key experiments to characterize the in vitro activity of this compound, based on the known functions of its parent compound.
Retinoic Acid Receptor (RAR) Binding Assay
Objective: To determine the binding affinity of this compound for RARα, RARβ, and RARγ.
Methodology: A competitive radioligand binding assay can be employed.
-
Reagents:
-
Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs).
-
Radioligand, e.g., [³H]-all-trans retinoic acid (ATRA).
-
This compound at various concentrations.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate a constant concentration of the RAR LBD with a constant concentration of [³H]-ATRA in the presence of increasing concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand using a filter binding assay.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
-
HL-60 Cell Differentiation Assay
Objective: To assess the ability of this compound to induce differentiation of human promyelocytic leukemia (HL-60) cells into a more mature granulocytic phenotype.[5][6][7][8][9]
Methodology:
-
Cell Culture:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.[6]
-
-
Treatment:
-
Seed HL-60 cells at a density of 2 x 10^5 cells/mL.
-
Treat the cells with various concentrations of this compound for a period of 5 days.[5] Include a vehicle control (e.g., DMSO) and a positive control (e.g., ATRA or Ch55).
-
-
Assessment of Differentiation:
-
Nitroblue Tetrazolium (NBT) Reduction Assay: Differentiated granulocytes produce superoxide (B77818) radicals that reduce NBT to a blue formazan (B1609692) precipitate.
-
After the treatment period, incubate the cells with NBT solution and a stimulant (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA).
-
Count the percentage of blue-black formazan-positive cells under a light microscope.[6]
-
-
Flow Cytometry for CD11b Expression: CD11b is a cell surface marker that is upregulated during granulocytic differentiation.
-
-
Data Analysis:
-
Plot the percentage of differentiated cells against the concentration of this compound.
-
Determine the EC50 value, the concentration that induces 50% of the maximal differentiation response.
-
Visualizations: Signaling Pathways and Experimental Workflows
Retinoid Acid Receptor (RAR) Signaling Pathway
Caption: Simplified Retinoic Acid Receptor (RAR) signaling pathway.
Proposed In Vitro Assessment Workflow for this compound
Caption: Proposed workflow for the in vitro assessment of this compound.
Conceptual Diagram of a this compound-based PROTAC
Caption: Conceptual diagram of a PROTAC utilizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ch55 | RAR-α/RAR-β Agonist | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthetic retinoids, retinobenzoic acids, Am80, Am580 and Ch55 regulate morphogenesis in chick limb bud - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differentiation of HL-60 cells in serum-free hematopoietic cell media enhances the production of neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Unraveling the Identity of Ch55-O-C3-NH2: A Search for a Novel Molecule
The initial investigation into the compound designated "Ch55-O-C3-NH2" has revealed a significant challenge: this identifier does not correspond to any known or publicly documented molecule in existing chemical and biological databases. Extensive searches have failed to yield any information regarding its properties, biological role, or involvement in cellular pathways.
This lack of information suggests several possibilities:
-
Internal or Proprietary Nomenclature: "this compound" may be an internal, non-standardized code used within a specific research institution or company for a novel or proprietary compound. Such identifiers are common during the drug discovery and development process before a public or systematic name is assigned.
-
A Component of a Larger Entity: The designation could refer to a specific fragment or modification of a larger, more complex molecule, and as such, would not be indexed independently.
-
Typographical Error: There is a possibility that the provided name contains a typographical error, which is preventing its identification in scientific literature and databases.
Without a verifiable chemical structure or a link to published research, it is not possible to provide the requested in-depth technical guide on the role of "this compound" in cellular pathways. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating visualizations of signaling pathways are contingent on the availability of foundational scientific data.
An In-depth Technical Guide on the Core Solubility and Stability Properties of Ch55-O-C3-NH2 (3β-(3-aminopropoxy)cholest-5-ene)
Disclaimer: The chemical identifier "Ch55-O-C3-NH2" does not correspond to a standard, publicly indexed chemical name. Based on a systematic deconstruction of the nomenclature, this guide assumes the intended molecule is 3β-(3-aminopropoxy)cholest-5-ene , a derivative of cholesterol. All data and protocols presented herein are based on the known properties of the cholesterol scaffold, analogous cationic lipids, and aminopropyl ether moieties, as direct experimental data for the specified molecule is not available in the public domain.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the anticipated solubility and stability characteristics of 3β-(3-aminopropoxy)cholest-5-ene.
Executive Summary
3β-(3-aminopropoxy)cholest-5-ene is a cationic amphiphilic molecule derived from cholesterol. The bulky, hydrophobic sterol backbone constitutes the lipophilic domain, while the aminopropyl ether group at the 3β position serves as a polar, cationic headgroup. This structure is characteristic of cationic lipids designed for applications such as gene delivery, where the molecule's solubility and stability are critical determinants of its efficacy and shelf-life. This document outlines the expected physicochemical properties of this compound, provides detailed protocols for their experimental determination, and visualizes relevant workflows and pathways.
Predicted Solubility Properties
The solubility of 3β-(3-aminopropoxy)cholest-5-ene is expected to be highly dependent on the solvent's polarity and the pH of aqueous media. The large, nonpolar cholesterol backbone will dominate its solubility profile, rendering it largely insoluble in water. However, the terminal primary amine group (pKa ~9-10) will be protonated in acidic to neutral aqueous solutions, introducing a positive charge that can enhance its dispersibility in water, likely leading to the formation of micelles or liposomes rather than a true solution.
Table 1: Predicted Solubility of 3β-(3-aminopropoxy)cholest-5-ene
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Supporting Evidence |
| Aqueous | Water, PBS (pH 7.4) | Insoluble to Very Poorly Soluble | The parent molecule, cholesterol, is practically insoluble in water[1]. The addition of a single amino group is insufficient to overcome the hydrophobicity of the C27 sterol core. |
| Aqueous (Acidic) | 0.1 M HCl, Acetate Buffer (pH 4-5) | Poorly Soluble (likely forms dispersions) | Protonation of the primary amine to form an ammonium (B1175870) salt will increase interaction with water. Cationic cholesterol derivatives often form liposomes or nanoparticles in aqueous buffers[2]. |
| Polar Aprotic | DMSO, DMF | Moderately to Freely Soluble | These solvents can solvate both the hydrophobic backbone and the polar headgroup. |
| Polar Protic | Ethanol, Methanol | Sparingly to Moderately Soluble | Cholesterol itself is slightly soluble in ethanol[1]. The polar headgroup will improve this solubility. |
| Nonpolar / Halogenated | Chloroform, Dichloromethane, Ether | Freely Soluble | Cholesterol is readily soluble in these solvents[1]. The lipophilic nature of the sterol backbone will dictate high solubility in nonpolar organic solvents. |
Predicted Stability Properties
The stability of 3β-(3-aminopropoxy)cholest-5-ene will be influenced by its susceptibility to oxidation and hydrolysis. The core cholesterol structure is generally stable but can undergo oxidation, particularly at the C-5 double bond and the allylic C-7 position[3]. The ether linkage is typically stable to hydrolysis under neutral and basic conditions but can be cleaved under strong acidic conditions.
Table 2: Predicted Stability Profile of 3β-(3-aminopropoxy)cholest-5-ene
| Condition | Potential Degradation Pathway | Predicted Stability | Rationale & Supporting Evidence |
| Temperature | Oxidation | Stable at -20°C to 4°C for extended periods. Potential for slow oxidation at room temperature and above. | Cholesterol standards are stable for at least 7 days in solution at temperatures up to 23°C[3]. Long-term storage should be at low temperatures. |
| pH | Acid-catalyzed ether hydrolysis | Stable in neutral to basic conditions (pH 7-10). Potentially slow degradation under strongly acidic conditions (pH < 2). | The ether bond is generally resistant to hydrolysis. Triazole-linked cholesterol conjugates are noted for their enhanced stability against metabolic degradation[4]. |
| Light (UV) | Photo-oxidation | Potentially susceptible to degradation upon prolonged exposure to UV light. | Cholesterol is known to be susceptible to photo-oxidation, leading to various oxidized products (oxysterols). |
| Oxidizing Agents | Oxidation of alkene and amine | Susceptible to degradation in the presence of strong oxidizing agents or atmospheric oxygen over time. | The C-5 double bond in the cholesterol ring is a site for oxidation. |
Experimental Protocols
The following sections detail generalized protocols for the experimental determination of solubility and stability for novel cholesterol derivatives like 3β-(3-aminopropoxy)cholest-5-ene.
Protocol for Thermodynamic Solubility Determination
This protocol determines the equilibrium solubility of the compound in various solvents.
Materials:
-
3β-(3-aminopropoxy)cholest-5-ene
-
Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Ethanol, Chloroform)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC-UV or HPLC-MS system
Methodology:
-
Add an excess amount of the compound to a vial (e.g., 5-10 mg).
-
Add a known volume of the selected solvent (e.g., 1 mL).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the samples for 24-48 hours to ensure equilibrium is reached.
-
After shaking, let the vials stand for 1 hour to allow for sedimentation of undissolved solid.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable mobile phase and analyze the concentration using a validated HPLC method.
-
The determined concentration represents the thermodynamic solubility.
Protocol for Chemical Stability Assessment (Forced Degradation)
This protocol uses exaggerated storage conditions to accelerate degradation and identify potential degradation pathways.
Materials:
-
Stock solution of 3β-(3-aminopropoxy)cholest-5-ene in a suitable solvent (e.g., acetonitrile/water).
-
Reagents for stress conditions: 1 M HCl, 1 M NaOH, 3% H₂O₂.
-
Temperature-controlled ovens, water baths, and a photostability chamber.
-
HPLC-UV/MS system for analysis.
Methodology:
-
Preparation: Prepare several aliquots of the stock solution (e.g., at 1 mg/mL).
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. Neutralize before analysis.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours. Neutralize before analysis.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 2, 8, and 24 hours.
-
Thermal Degradation: Store aliquots of the stock solution at 60°C in an oven, protected from light, for 1, 3, and 7 days.
-
Photostability: Expose aliquots to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: At each time point, analyze the samples by a stability-indicating HPLC method (typically a gradient method). Quantify the remaining parent compound and identify any major degradation products using mass spectrometry.
Visualizations
Logical Workflow for Solubility and Stability Testing
Caption: Workflow for determining solubility and stability.
Postulated Role in Cellular Gene Delivery Pathway
Cationic cholesterol derivatives are primarily used to deliver nucleic acids (like DNA or siRNA) into cells. The following diagram illustrates the general endocytic pathway they are expected to follow.
Caption: General pathway for cationic lipid-mediated gene delivery.
References
Probing the Isotype Specificity of Retinoid X Receptor Ligands: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Reference Compound Analysis: Due to the absence of publicly available data for the compound "Ch55-O-C3-NH2," this guide utilizes well-characterized, isotype-selective Retinoic Acid Receptor (RAR) agonists as representative examples to illustrate the principles and methodologies for assessing RAR specificity. The compounds featured are AM580 (RARα-selective) , CD2314 (RARβ-selective) , and CD437 (RARγ-selective) .
Introduction to Retinoic Acid Receptor Specificity
Retinoic acid receptors (RARs) are ligand-activated transcription factors that belong to the nuclear receptor superfamily. They play a crucial role in a myriad of physiological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1] There are three main isotypes of RARs: RARα, RARβ, and RARγ, each encoded by a distinct gene. These isotypes exhibit differential tissue distribution and can mediate distinct biological effects. Therefore, the development of synthetic ligands, or retinoids, with high affinity and specificity for a particular RAR isotype is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects. This guide provides a technical overview of the experimental approaches used to characterize the specificity of a compound for RARs.
Quantitative Assessment of RAR Specificity
The specificity of a compound for different RAR isotypes is primarily determined through two types of in vitro assays: competitive binding assays and functional transactivation assays.
Competitive Binding Assays
Competitive binding assays directly measure the affinity of a test compound for the ligand-binding domain (LBD) of each RAR isotype. This is typically achieved by assessing the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The data is often presented as the dissociation constant (Kd) or the inhibitory constant (Ki), where a lower value indicates a higher binding affinity.
Functional Transactivation Assays
Functional transactivation assays measure the ability of a compound to activate the transcriptional activity of a specific RAR isotype. These assays are typically cell-based and utilize a reporter gene (e.g., luciferase) under the control of a retinoic acid response element (RARE). The potency of a compound is determined by its effective concentration to elicit a half-maximal response (EC50), with lower values indicating greater potency.
Summary of Specificity Data for Representative RAR Agonists
The following table summarizes the binding affinities and functional potencies of the representative RAR-selective agonists.
| Compound | Target Selectivity | Assay Type | RARα | RARβ | RARγ |
| AM580 | RARα | Binding Affinity (IC50) | 8 nM[2] | - | - |
| Transactivation (EC50) | 0.36 nM[1] | 24.6 nM[1] | 27.9 nM[1] | ||
| CD2314 | RARβ | Binding Affinity (Kd) | >3760 nM[3] | 145 nM[3] | No binding detected |
| Transactivation (IC50) | - | 3.0 µM (HNSCC 22B cells) | - | ||
| CD437 | RARγ | Binding & Transactivation | Identified as RARγ-selective[4] | - | - |
| Growth Inhibition (IC50) | 3 µM (A549 cells)[5] | - | - |
Note: The specific cell lines and assay conditions can influence the absolute values. The data presented is for comparative purposes to illustrate isotype selectivity.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound for a specific RAR isotype.
Materials:
-
Recombinant human RARα, RARβ, or RARγ ligand-binding domain (LBD)
-
Radiolabeled ligand (e.g., [³H]9-cis-Retinoic acid)
-
Unlabeled test compound
-
Assay buffer (e.g., modified Tris-HCl buffer, pH 7.4)
-
96-well plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound in the assay buffer. Prepare a solution of the radiolabeled ligand at a concentration close to its Kd for the receptor.
-
Incubation: In a 96-well plate, combine the recombinant RAR-LBD, the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ligand).
-
Equilibration: Incubate the plate at 4°C for a sufficient period (e.g., 2-4 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters that retain the receptor-ligand complex.
-
Quantification: Quantify the amount of bound radioactivity for each sample using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
RAR Transactivation Assay using a Luciferase Reporter
This protocol describes a cell-based assay to measure the functional activity of a test compound as an RAR agonist.
Materials:
-
A mammalian cell line (e.g., HEK293)
-
An expression vector for the full-length human RARα, RARβ, or RARγ
-
A luciferase reporter vector containing multiple copies of a retinoic acid response element (RARE) upstream of the luciferase gene
-
A transfection reagent
-
Cell culture medium
-
Test compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the mammalian cells in appropriate media. Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter vector using a suitable transfection reagent.
-
Cell Plating: After transfection, plate the cells into 96-well plates and allow them to attach and recover.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known RAR agonist).
-
Incubation: Incubate the cells for 16-24 hours to allow for receptor activation and luciferase gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Plot the fold induction of luciferase activity against the logarithm of the test compound concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the RAR signaling pathway and the experimental workflows.
Caption: Canonical RAR signaling pathway.
Caption: Workflow for determining RAR specificity.
Conclusion
The determination of a compound's specificity for RAR isotypes is a critical step in the development of targeted retinoid-based therapeutics. A combination of competitive binding assays and functional transactivation assays provides a comprehensive profile of a compound's affinity and potency at each RAR isotype. The methodologies and data presented in this guide, using well-characterized selective agonists as examples, offer a robust framework for researchers to assess the specificity of their own compounds of interest.
References
Methodological & Application
Application Notes and Protocols for Ch55-O-C3-NH2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ch55-O-C3-NH2 is a high-affinity ligand for the Retinoic Acid Receptor (RAR), a key regulator of cellular differentiation, proliferation, and apoptosis.[1][2] In its standalone form, Ch55 is a potent RAR agonist.[1] However, the "O-C3-NH2" modification provides a crucial linker with a terminal amine group, enabling its conjugation to other molecules. This functional handle makes this compound a valuable chemical tool for the development of Proteolysis-Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[1][3]
PROTACs and SNIPERs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[4][5] A PROTAC/SNIPER based on this compound would consist of the Ch55 moiety to bind to RAR, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL for PROTACs, or cIAP1 for SNIPERs).[1][3][4] This ternary complex formation between RAR, the degrader molecule, and the E3 ligase leads to the ubiquitination of RAR, marking it for degradation by the proteasome.[4][5]
These application notes provide a comprehensive protocol for the use of this compound as a component in a PROTAC/SNIPER strategy to induce the degradation of RAR in cell culture.
Mechanism of Action: SNIPER-mediated RAR Degradation
This compound serves as the target-binding ligand in a SNIPER designed to degrade RAR. When conjugated to an IAP ligand, such as Bestatin, the resulting chimeric molecule can induce the degradation of RAR. The mechanism is as follows:
-
Ternary Complex Formation : The SNIPER molecule, containing the this compound moiety, enters the cell and simultaneously binds to the Retinoic Acid Receptor (RAR) and the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.
-
Ubiquitination : The proximity induced by the SNIPER facilitates the transfer of ubiquitin molecules from the E3 ligase complex to lysine (B10760008) residues on the surface of RAR.
-
Proteasomal Degradation : The polyubiquitinated RAR is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of RAR.
Caption: Mechanism of a this compound-based SNIPER.
Data Presentation
The following tables summarize the expected quantitative data for a representative RAR degrader constructed using this compound. It is important to note that specific values such as DC₅₀ and Dₘₐₓ will be dependent on the specific linker and E3 ligase ligand used, as well as the cell line being tested. The data presented here is based on published information for a known RAR SNIPER and serves as a representative example.[3][6]
Table 1: In Vitro Degradation of RARα by a Representative this compound-based SNIPER
| Parameter | Cell Line | Value | Time Point |
| Concentration Range | HT1080 | 1 - 30 µM | 24 hours |
| DC₅₀ (Hypothetical) | HT1080 | ~5 µM | 24 hours |
| Dₘₐₓ (Hypothetical) | HT1080 | >80% | 24 hours |
Note: DC₅₀ (Degradation Concentration 50) is the concentration of the degrader that results in 50% degradation of the target protein. Dₘₐₓ is the maximum percentage of protein degradation observed.
Table 2: Time-Course of RARα Degradation by a Representative this compound-based SNIPER at a Fixed Concentration (e.g., 10 µM)
| Time Point | Cell Line | % RARα Degradation (Hypothetical) |
| 4 hours | HT1080 | ~20% |
| 8 hours | HT1080 | ~45% |
| 16 hours | HT1080 | ~70% |
| 24 hours | HT1080 | >80% |
Experimental Protocols
The following protocols provide a general framework for utilizing a this compound-based degrader in cell culture. Optimization of cell density, compound concentration, and incubation times may be necessary for specific cell lines and experimental goals.
General Experimental Workflow
Caption: Experimental Workflow for a this compound-based Degrader.
Cell Culture and Seeding
-
Materials:
-
Appropriate cell line (e.g., HT1080, MCF-7, or other RAR-expressing cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Multi-well plates (6-well for Western Blot, 96-well for viability assays)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. For a 6-well plate, a typical seeding density is 2-5 x 10⁵ cells per well. For a 96-well plate, 5,000-10,000 cells per well is common.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
Preparation and Treatment with this compound-based Degrader
-
Materials:
-
This compound-based degrader
-
DMSO (or other appropriate solvent)
-
Complete cell culture medium
-
-
Protocol:
-
Prepare a stock solution of the degrader (e.g., 10 mM in DMSO). Store at -20°C or -80°C.
-
On the day of the experiment, prepare serial dilutions of the degrader in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest degrader treatment.
-
Aspirate the medium from the seeded cells and replace it with the medium containing the degrader or vehicle control.
-
Western Blot Analysis for RAR Degradation
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-RARα and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
-
Protocol:
-
After the desired incubation time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer and collect the lysate.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RARα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.
-
Re-probe the membrane with the loading control antibody.
-
Quantify band intensities to determine the percentage of RAR degradation relative to the vehicle control.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Materials:
-
96-well white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate and treat with the degrader as described above.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
RAR Signaling Pathway
Degradation of RAR will impact its downstream signaling pathways. RARs are nuclear receptors that, upon binding to retinoic acid, heterodimerize with Retinoid X Receptors (RXRs). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, regulating their transcription. These target genes are involved in critical cellular processes.
References
- 1. Design, synthesis and biological evaluation of nuclear receptor-degradation inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bivalent Ligands for Protein Degradation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC RAR Degrader-1 | RAR degrader | CAS# 1351169-27-1 | InvivoChem [invivochem.com]
Application Notes and Protocols: Synthesis and Evaluation of CD13-Targeting SNIPERs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation is a revolutionary strategy in drug discovery that utilizes small molecules to eliminate pathogenic proteins rather than merely inhibiting them.[1][2] One prominent class of these molecules is the Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) .[3][4] SNIPERs are chimeric molecules designed to hijack the cellular ubiquitin-proteasome system. They consist of three key components: a ligand that binds to a target protein, a ligand that recruits an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, and a chemical linker connecting the two.[][6][7] This tripartite structure facilitates the formation of a ternary complex between the target protein and the IAP E3 ligase (e.g., cIAP1), leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][8]
This document outlines the principles for creating a SNIPER molecule designed to degrade Aminopeptidase N (CD13). This SNIPER is conceptually synthesized by linking Bestatin , a known inhibitor of CD13, to an IAP ligand such as Ch55-O-C3-NH2 .[9][10][11][12][13] Bestatin serves as the "warhead" to target CD13, while the IAP ligand recruits the degradation machinery.
Principle of Synthesis
The synthesis of a Bestatin-based SNIPER involves the chemical conjugation of the Bestatin molecule to the IAP ligand via a linker. The specific IAP ligand mentioned, this compound, provides a terminal primary amine (-NH2) on a three-carbon (C3) linker, which is a common functional group for conjugation. Bestatin contains a carboxylic acid (-COOH) group that can be activated to react with the amine.
The most common chemical reaction for this purpose is amide bond formation . The general principle involves:
-
Activation of the Carboxylic Acid : The carboxylic acid group on Bestatin is activated using a coupling reagent (e.g., HATU, HOBt/EDC) to form a more reactive intermediate.
-
Nucleophilic Attack : The primary amine of the IAP ligand's linker (this compound) acts as a nucleophile, attacking the activated carbonyl carbon of Bestatin.
-
Amide Bond Formation : This reaction forms a stable amide bond, covalently linking the two ligands and creating the final SNIPER molecule.
-
Purification : The final product is purified from unreacted starting materials and byproducts, typically using techniques like high-performance liquid chromatography (HPLC).
-
Characterization : The structure and purity of the synthesized SNIPER are confirmed using analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Note: The synthesis of such compounds should only be performed by trained chemists in a controlled laboratory setting with appropriate safety precautions.
Mechanism of Action: SNIPER-Mediated CD13 Degradation
The synthesized Bestatin-SNIPER leverages the cell's natural protein disposal system. Upon entering a cell, the molecule simultaneously binds to the target protein (CD13) via its Bestatin moiety and to an IAP E3 ligase (e.g., cIAP1) via its IAP ligand moiety. This proximity induces the formation of a ternary complex, which is the critical step for initiating protein degradation. Once the complex is formed, the E3 ligase transfers ubiquitin molecules to lysine (B10760008) residues on the surface of the CD13 protein. This polyubiquitination acts as a molecular tag, marking CD13 for recognition and degradation by the 26S proteasome. The SNIPER molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.[4][8]
Caption: Mechanism of SNIPER-mediated degradation of the target protein CD13.
Experimental Protocols for Evaluation
The following protocols provide a framework for assessing the biological activity of the synthesized Bestatin-SNIPER.
Protocol 1: Western Blot for CD13 Degradation
This protocol is used to visually and quantitatively assess the reduction in cellular CD13 protein levels following treatment with the SNIPER.
-
Cell Culture : Culture a CD13-positive cancer cell line (e.g., HT-1080) in appropriate media until they reach 70-80% confluency in 6-well plates.
-
Compound Treatment : Treat the cells with increasing concentrations of the Bestatin-SNIPER (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO) and a negative control (e.g., a SNIPER with an inactive warhead).
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Normalize protein amounts (e.g., 20-30 µg per lane) and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CD13 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-Actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities using software like ImageJ. Normalize the CD13 band intensity to the loading control. Calculate the percentage of CD13 degradation relative to the vehicle control.
Protocol 2: Cell Viability/Cytotoxicity Assay
This assay determines the effect of CD13 degradation on cell proliferation and viability.
-
Cell Seeding : Seed a CD13-positive cell line in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Add a range of concentrations of the Bestatin-SNIPER to the wells. Include vehicle control and positive control (e.g., a known cytotoxic agent) wells.
-
Incubation : Incubate the plates for a prolonged period, typically 72 hours, to allow for effects on cell growth to become apparent.
-
Viability Measurement :
-
MTT Assay : Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the resulting formazan (B1609692) crystals with DMSO or another suitable solvent and measure the absorbance at ~570 nm.
-
CellTiter-Glo® Assay : Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity, and read the luminescence on a plate reader.
-
-
Analysis : Convert the absorbance or luminescence readings to percentage of cell viability relative to the vehicle control. Plot the data to determine the concentration that causes 50% growth inhibition (GI50).
Experimental Workflow Visualization
The logical flow from initial compound testing to functional outcome assessment is critical for systematic evaluation.
Caption: Standard workflow for evaluating a novel SNIPER molecule.
Data Presentation
Quantitative data from the evaluation experiments should be summarized clearly to allow for easy comparison and interpretation.
Table 1: CD13 Protein Degradation Efficacy
This table summarizes the degradation concentration 50 (DC50), which is the concentration of the compound required to degrade 50% of the target protein, and the maximum degradation (Dmax).
| Compound | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| Bestatin-SNIPER | HT-1080 | 24 | 25 | >95 |
| Negative Control | HT-1080 | 24 | >10,000 | <10 |
| Bestatin (alone) | HT-1080 | 24 | N/A | No degradation |
| IAP Ligand (alone) | HT-1080 | 24 | N/A | No degradation |
Data are representative examples.
Table 2: Anti-proliferative Activity
This table summarizes the growth inhibition 50 (GI50), the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cell Line | Treatment Time (h) | GI50 (nM) |
| Bestatin-SNIPER | HT-1080 | 72 | 45 |
| Negative Control | HT-1080 | 72 | >10,000 |
| Bestatin (alone) | HT-1080 | 72 | >10,000 |
Data are representative examples.
Conclusion
The development of SNIPERs, such as the one described using Bestatin and an IAP ligand, represents a powerful approach to target and eliminate disease-relevant proteins like CD13. By hijacking the IAP E3 ligase machinery, these molecules can induce potent and catalytic degradation of their targets. The protocols and workflows outlined here provide a comprehensive guide for the biological evaluation of such compounds, from initial assessment of protein knockdown to determination of their functional consequences on cell viability. This methodology is central to advancing novel protein degraders through the drug discovery pipeline.
References
- 1. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 3. Protocols for Synthesis of SNIPERs and the Methods to Evaluate the Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. Bestatin (Ubenimex) | CD13 inhibitor, LTA4H inhibitor | Probechem Biochemicals [probechem.com]
- 12. adooq.com [adooq.com]
- 13. scbt.com [scbt.com]
Application Notes and Protocols: Ch55-O-C3-NH2 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ch55-O-C3-NH2 is a synthetic ligand targeting the Retinoic Acid Receptor (RAR), a key regulator of cellular differentiation, proliferation, and apoptosis. In the context of cancer research, this compound serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). These novel therapeutic agents are designed to selectively eliminate cancer-promoting proteins by harnessing the cell's own protein degradation machinery.
Specifically, this compound acts as the targeting arm of a PROTAC molecule, guiding it to RAR. Once bound, the PROTAC recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the RAR protein by the proteasome. This targeted degradation strategy offers a promising approach to overcome resistance mechanisms associated with traditional inhibitor-based therapies. One notable example of a PROTAC utilizing this ligand is PROTAC RAR Degrader-1 , a type of Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) that effectively degrades RARα.[1][2][3][4][5][6]
This document provides detailed application notes and experimental protocols for the use of this compound-based PROTACs in cancer research, with a focus on "PROTAC RAR Degrader-1."
Applications in Cancer Research
The primary application of this compound in cancer research is as a building block for the synthesis of RAR-targeting PROTACs. These PROTACs are valuable tools for:
-
Inducing Targeted Degradation of RARα: In cancer cells where RARα signaling is dysregulated, PROTACs containing this compound can effectively reduce the levels of the RARα protein.
-
Investigating the Role of RAR in Cancer Biology: By selectively degrading RAR, researchers can study its downstream effects on signaling pathways, gene expression, and cellular phenotypes in various cancer models.
-
Developing Novel Anti-Cancer Therapeutics: RAR-degrading PROTACs represent a potential therapeutic strategy for cancers dependent on or sensitive to RAR signaling.
Quantitative Data
The following table summarizes the available quantitative data for the activity of PROTAC RAR Degrader-1, which incorporates the this compound ligand.
| Parameter | Cell Line | Concentration Range | Effect | Reference |
| Protein Degradation | HT1080 | 1-30 µM | Concentration-dependent reduction of RARα levels. Maximum degradation observed at 30 µM. | [1][3] |
Note: Specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation percentage) values are not yet publicly available in the reviewed literature. Further dose-response studies are required to determine these parameters. Similarly, quantitative data on cell viability (IC50) and apoptosis induction for this specific PROTAC are not yet reported.
Signaling Pathways and Experimental Workflows
The mechanism of action of a this compound-based PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of RAR. This process and a typical experimental workflow to evaluate its efficacy are depicted below.
Figure 1. Mechanism of Action of a this compound-based PROTAC.
Figure 2. Experimental workflow for evaluating a this compound-based PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a this compound-based PROTAC (General Approach)
This protocol outlines a general strategy for synthesizing a PROTAC molecule incorporating this compound. The specific linker and E3 ligase ligand will determine the precise reaction conditions and purification methods. A "click chemistry" approach is often employed for its efficiency and modularity.
Materials:
-
This compound (or a derivative with a reactive handle, e.g., an alkyne or azide)
-
Linker molecule with complementary reactive groups
-
E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon, or a VHL ligand) with a compatible reactive group
-
Copper(I) bromide (CuBr) or other suitable catalyst for click chemistry
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other stabilizing ligand
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Reagents for purification (e.g., HPLC solvents)
Procedure:
-
Functionalization of Components: Ensure that this compound, the linker, and the E3 ligase ligand possess compatible reactive groups for the chosen conjugation chemistry (e.g., an azide (B81097) and an alkyne for CuAAC click chemistry).
-
Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), dissolve the this compound derivative and the linker-E3 ligase ligand conjugate in an appropriate anhydrous solvent.
-
Catalyst Addition: Add the copper catalyst and the stabilizing ligand to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring the progress by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Purification: Upon completion, quench the reaction and purify the crude product using preparative HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as NMR, high-resolution mass spectrometry, and analytical HPLC.
Protocol 2: Western Blot for RARα Degradation
This protocol describes the detection of RARα protein levels in cells treated with a this compound-based PROTAC.
Materials:
-
Cancer cell line of interest (e.g., HT1080)
-
This compound-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against RARα
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against RARα and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the RARα signal to the loading control to determine the extent of protein degradation.
Protocol 3: MTT Assay for Cell Viability
This protocol is for assessing the effect of a this compound-based PROTAC on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound-based PROTAC
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours). Include a vehicle-treated control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using appropriate software.
Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with a this compound-based PROTAC.
Materials:
-
Cancer cell line of interest
-
This compound-based PROTAC
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat them with the PROTAC as described for the other assays.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells (due to membrane damage)
-
Conclusion
This compound is a valuable chemical tool for the development of RAR-targeting PROTACs in cancer research. The provided application notes and protocols offer a framework for synthesizing and evaluating these novel protein degraders. Further research is needed to fully elucidate the therapeutic potential of this compound-based PROTACs, including the determination of key quantitative parameters and their efficacy in a broader range of cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. PROTAC RAR Degrader-1 | RAR degrader | CAS# 1351169-27-1 | InvivoChem [invivochem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. adooq.com [adooq.com]
- 6. PROTAC RAR Degrader-1, 1351169-27-1 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Ch55-O-C3-NH2: A VHL-Recruiting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of proteins of interest (POIs).[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4]
This document provides a detailed experimental guide for the characterization of Ch55-O-C3-NH2 , a putative PROTAC designed to recruit the von Hippel-Lindau (VHL) E3 ligase to a specific protein of interest for its degradation.[5][6][7] The von Hippel-Lindau protein is a key component of the CRL2^VHL^ E3 ubiquitin ligase complex and is frequently utilized in PROTAC design.[5][8][9][10][11] The protocols outlined below are intended to guide researchers through the essential in vitro and cell-based assays to validate the activity and characterize the mechanism of action of this compound.
Signaling Pathway and Mechanism of Action
This compound is designed to induce the degradation of a target protein by hijacking the VHL E3 ligase complex. The proposed mechanism of action is illustrated in the following diagram:
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for the characterization of this compound.
Caption: Experimental workflow for this compound.
Experimental Protocols
In Vitro Binding Assays
Objective: To determine the binding affinity of this compound to the target Protein of Interest (POI) and the VHL E3 ligase complex.
Methodology:
-
Surface Plasmon Resonance (SPR):
-
Immobilize recombinant purified POI or VHL/Elongin B/Elongin C (VCB) complex on a sensor chip.
-
Prepare a dilution series of this compound in a suitable running buffer.
-
Inject the different concentrations of this compound over the sensor surface and measure the binding response.
-
Regenerate the sensor surface between injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (K
D).
-
-
Isothermal Titration Calorimetry (ITC):
-
Place a solution of recombinant purified POI or VCB complex in the sample cell.
-
Fill the injection syringe with a concentrated solution of this compound.
-
Perform a series of injections of this compound into the sample cell while measuring the heat change.
-
Integrate the heat pulses and fit the data to a binding isotherm to determine the K
D, stoichiometry (n), and enthalpy of binding (ΔH).
-
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Analyte | This compound | This compound |
| Ligand | Immobilized POI or VCB complex | POI or VCB complex in solution |
| Output | K | K |
| Typical K | pM to mM | nM to mM |
Ternary Complex Formation Assay
Objective: To confirm the ability of this compound to induce the formation of a ternary complex between the POI and the VHL complex.
Methodology:
-
Proximity-Based Assays (e.g., FRET, AlphaScreen):
-
Label recombinant POI and VCB complex with a donor and an acceptor fluorophore, respectively (e.g., for FRET).
-
Incubate the labeled proteins with increasing concentrations of this compound.
-
Measure the proximity-induced signal (e.g., FRET ratio, AlphaScreen signal).
-
A bell-shaped curve is expected, demonstrating the "hook effect" characteristic of PROTACs.
-
| Assay | Principle | Output |
| FRET | Non-radiative energy transfer between fluorophores | FRET efficiency, apparent K |
| AlphaScreen | Generation of a chemiluminescent signal upon proximity | Signal intensity, apparent K |
Cell-Based Protein Degradation Assay
Objective: To quantify the degradation of the target POI in a cellular context.
Methodology:
-
Western Blotting:
-
Culture cells expressing the POI to an appropriate confluence.
-
Treat cells with a dose-range of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify band intensities to determine the extent of POI degradation.
-
-
HiBiT Assay (Promega):
-
Use a cell line where the POI is endogenously tagged with the HiBiT peptide.
-
Treat cells with this compound as described for Western blotting.
-
Lyse the cells and add the LgBiT protein and substrate.
-
Measure the resulting luminescence, which is proportional to the amount of remaining HiBiT-tagged POI.
-
| Parameter | Western Blotting | HiBiT Assay |
| DC | Concentration for 50% degradation of the target protein. | Concentration for 50% degradation of the target protein. |
| D | Maximum percentage of protein degradation achieved. | Maximum percentage of protein degradation achieved. |
| Time to Degradation | Time required to observe significant protein degradation. | Time required to observe significant protein degradation. |
| Throughput | Low to medium | High |
Control Experiments
To ensure the observed degradation is specific and mediated by the intended mechanism, the following control experiments are crucial.[12]
-
Negative Control PROTAC: Synthesize or obtain an inactive diastereomer of this compound that cannot bind to VHL but retains binding to the POI.[] This control should not induce degradation.
-
Competition Experiments: Co-treat cells with this compound and an excess of the free VHL ligand or the free POI ligand. This should rescue the degradation of the POI.
-
Proteasome and Neddylation Inhibitor Co-treatment: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924). These inhibitors should block the degradation of the POI.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below for a hypothetical dose-response experiment.
| Compound | Concentration (nM) | % POI Remaining (Mean ± SD) | DC |
| This compound | 1 | 85 ± 5 | 10.5 |
| 10 | 48 ± 7 | ||
| 100 | 15 ± 4 | ||
| 1000 | 25 ± 6 (Hook Effect) | ||
| Negative Control PROTAC | 1000 | 98 ± 3 | >1000 |
Conclusion
This document provides a foundational set of protocols and considerations for the experimental characterization of this compound, a VHL-recruiting PROTAC. By systematically performing these assays, researchers can validate its mechanism of action, determine its potency and efficacy, and establish a solid basis for further preclinical and clinical development. The modular nature of PROTACs allows for rational design and optimization, and a thorough experimental evaluation is key to advancing these promising therapeutic modalities.[1][3]
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and optimization strategies of PROTACs and its Application, Comparisons to other targeted protein degradation for multiple oncology therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based PROTAC Design: Project Overview – openlabnotebooks.org [openlabnotebooks.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pnas.org [pnas.org]
- 10. The von Hippel–Lindau tumor suppressor protein is a component of an E3 ubiquitin–protein ligase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data for Ch55-O-C3-NH2 in Animal Models
Comprehensive searches for the compound "Ch55-O-C3-NH2" have yielded no publicly available scientific literature or data regarding its dosage, administration, or mechanism of action in animal models.
This suggests that "this compound" may be a novel, proprietary, or internally designated compound that has not yet been described in published research. As a result, the creation of detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams, is not possible at this time.
For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to consult internal documentation, contact the originating laboratory or company, or conduct preliminary dose-finding and pharmacokinetic studies to establish the necessary parameters for in vivo experiments.
Without any foundational data, providing guidance on dosage, administration routes, or potential biological effects would be speculative and inappropriate for a scientific audience. Further investigation and de novo research would be required to generate the necessary information for the development of detailed protocols.
Application Notes and Protocols for Ch55-O-C3-NH2 in Developmental Biology
Disclaimer: The compound "Ch55-O-C3-NH2" is not described in the currently available scientific literature. The following application notes and protocols are based on the well-characterized parent compound, Ch55 , a potent synthetic retinoid. Ch55's chemical name is 4-[(1E)-3-[3,5-bis(1,1-Dimethylethyl)phenyl]-3-oxo-1-propenyl]benzoic acid[1]. The "-O-C3-NH2" suffix suggests a modification of Ch55's carboxylic acid group with an O-propyl-amine linker. This functionalization is often used to create chemical probes for techniques like affinity purification or to modify a compound's solubility and cell permeability. It is presumed that this compound retains the core biological activity of Ch55, which is acting as an agonist of Retinoic Acid Receptors (RARs).
Application Notes
Background
Ch55 is a synthetic analog of retinoic acid (RA) that functions as a potent and specific agonist for Retinoic Acid Receptors, particularly RAR-α and RAR-β, with high affinity[2]. Unlike endogenous retinoic acid, Ch55 shows a very low affinity for cellular retinoic acid-binding proteins (CRABP)[2][3]. This property can lead to more predictable intracellular concentrations and activity.
Retinoic acid signaling is a cornerstone of vertebrate development, playing crucial roles in a multitude of processes including:
-
Anteroposterior (A-P) axis patterning: Establishing the head-to-tail body plan.
-
Neurogenesis: Regulating the differentiation of neural progenitors.
-
Organogenesis: Essential for the development of the heart, lungs, kidneys, and other organs.
-
Limb Development: Patterning the proximo-distal, antero-posterior, and dorso-ventral axes of the developing limb.
By activating RARs, Ch55 and its derivatives can be used as powerful chemical tools to manipulate these developmental processes in a controlled, dose-dependent manner[4][5][6]. The amino-functionalized derivative, this compound, could potentially be immobilized on a solid support for target identification studies or conjugated with fluorophores for visualization experiments.
Mechanism of Action
Ch55 mimics endogenous all-trans retinoic acid (atRA). It diffuses into the cell and the nucleus, where it binds to heterodimers of Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR). In the absence of a ligand, the RAR/RXR complex is bound to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and it actively represses transcription by recruiting corepressor proteins. Upon binding of an agonist like Ch55, the complex undergoes a conformational change, releasing the corepressors and recruiting coactivators. This action initiates the transcription of downstream target genes, such as the Hox gene family, which are critical for developmental patterning.
Quantitative Data Summary
The following table summarizes the reported biological activity of the parent compound, Ch55, across various cell lines and assays. These values can serve as a starting point for determining the optimal concentration of this compound in new experiments.
| Cell Line / Model System | Biological Effect | Effective Concentration (EC₅₀) | Reference |
| Rabbit Tracheal Epithelial Cells | Inhibition of Transglutaminase | 0.02 nM | [2][3] |
| Rabbit Tracheal Epithelial Cells | Increase in Cholesterol Sulfate | 0.03 nM | [2][3] |
| Embryonic Carcinoma F9 Cells | Induction of Differentiation | 0.26 nM | [2][3] |
| Melanoma S91 Cells | Induction of Differentiation | 0.5 nM | [2][3] |
| 3T6 Fibroblasts | Inhibition of Ornithine Decarboxylase | 1 nM | [2][3] |
| HL-60 Cells | Induction of Differentiation | 200 nM | [2] |
Experimental Protocols
Protocol 1: Directed Differentiation of Mouse Embryonic Stem Cells (mESCs) into Motor Neurons
This protocol describes a method to differentiate mESCs into spinal motor neurons using this compound as a source of retinoic acid activity.
Materials:
-
Mouse Embryonic Stem Cells (e.g., E14tg2a line)
-
mESC culture medium (DMEM, 15% FBS, 1000 U/mL LIF, 0.1 mM NEAA, 1 mM Sodium Pyruvate, 2 mM L-glutamine, 0.1 mM 2-mercaptoethanol)
-
Differentiation Medium (Neurobasal medium, 1x N2 supplement, 1x B27 supplement, 2 mM L-glutamine, 0.1 mM 2-mercaptoethanol)
-
This compound (10 mM stock in DMSO)
-
Sonic Hedgehog (SHH) (10 µg/mL stock in PBS/0.1% BSA)
-
0.1% Gelatin-coated tissue culture plates
-
Trypsin-EDTA
-
Standard cell culture equipment
Methodology:
-
mESC Expansion (Day -2 to 0):
-
Culture mESCs on 0.1% gelatin-coated plates in mESC culture medium.
-
Maintain the cells in an undifferentiated state by passaging every 2 days. Ensure cells do not exceed 70% confluency.
-
-
Embryoid Body (EB) Formation (Day 0 to 2):
-
Dissociate mESCs to a single-cell suspension using Trypsin-EDTA.
-
Resuspend cells in differentiation medium without LIF.
-
Plate 3 x 10⁶ cells per 100 mm non-adherent bacterial dish to form EBs via hanging drop or liquid culture aggregation.
-
-
Neural Induction (Day 2 to 4):
-
Collect EBs and resuspend them in fresh differentiation medium.
-
Add this compound to a final concentration of 1 µM.
-
Continue culturing EBs in suspension for 2 days. This step caudalizes the neural progenitors.
-
-
Motor Neuron Progenitor Specification (Day 4 to 6):
-
Collect EBs and resuspend them in fresh differentiation medium.
-
Add this compound (final concentration 1 µM) and SHH (final concentration 200 ng/mL).
-
Plate the EBs onto gelatin-coated tissue culture plates to allow for attachment.
-
-
Motor Neuron Maturation (Day 6 to 10):
-
Change the medium every 2 days with fresh differentiation medium containing this compound (1 µM) and SHH (200 ng/mL).
-
Monitor the culture for the emergence of neuron-like morphologies.
-
At Day 10, cells can be fixed for immunocytochemistry to detect motor neuron markers (e.g., HB9/MNX1, Islet1/2, and ChAT).
-
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Role of small molecules in stem cell biology [hellobio.com]
- 5. Small molecule developmental screens reveal the logic and timing of vertebrate development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
Application Notes and Protocols: Lentiviral Delivery of Ch55-O-C3-NH2-Based Constructs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors are a powerful tool for gene delivery and are widely utilized in both basic research and clinical applications. Their ability to transduce a broad range of cell types, including non-dividing cells, and integrate into the host genome makes them ideal for establishing stable, long-term expression of therapeutic genes or other genetic elements.[1][2][3] This document provides a detailed guide for the use of lentiviral vectors to deliver novel constructs, exemplified by the hypothetical molecule "Ch55-O-C3-NH2," which is presumed to be conjugated to or encoded by a genetic construct for therapeutic effect.
These protocols will cover the entire workflow, from the production of high-titer lentiviral particles to the successful transduction of target cells and subsequent analysis. The methodologies provided are based on established third-generation lentiviral systems, which offer enhanced biosafety features.[4]
I. Quantitative Data Summary
Effective lentiviral vector production and transduction require careful optimization of several parameters. The following tables provide representative quantitative data for key steps in the process.
Table 1: Plasmid DNA Ratios for Lentiviral Production in a 10 cm Dish
| Plasmid Component | Purpose | Example Amount (µg) | Ratio |
| Transfer Plasmid (with this compound construct) | Carries the gene of interest | 10 | 4 |
| Packaging Plasmid (e.g., psPAX2) | Encodes Gag, Pol, and Rev proteins | 5 | 2 |
| Envelope Plasmid (e.g., pMD2.G) | Encodes the envelope protein (e.g., VSV-G) | 2.5 | 1 |
| Total DNA | 17.5 |
Note: The optimal DNA ratios may vary depending on the specific plasmids and cell line used. It is recommended to perform initial optimization experiments.
Table 2: Lentiviral Titer Determination
| Titration Method | Principle | Typical Titer Range (TU/mL) |
| p24 ELISA | Measures the concentration of the viral capsid protein p24. | 1 x 10^8 - 1 x 10^9 |
| Functional Titer (e.g., via GFP expression) | Measures the number of transducing units (TU) per mL by limiting dilution and assessing transgene expression. | 1 x 10^6 - 1 x 10^7 |
TU/mL: Transducing Units per milliliter.
Table 3: Example Transduction Efficiency in Target Cells
| Cell Line | Multiplicity of Infection (MOI) | Transduction Efficiency (%) |
| HeLa | 1 | 25-35% |
| HeLa | 5 | 70-85% |
| Jurkat | 5 | 40-50% |
| Jurkat | 10 | 80-90% |
| Primary T-cells | 20 | 30-40% |
MOI: The ratio of infectious viral particles to the number of cells.
II. Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the production of lentiviral particles using calcium phosphate-mediated transfection of HEK293T cells.
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Transfer, packaging, and envelope plasmids
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Opti-MEM I Reduced Serum Medium
-
Sterile, filtered water
-
10 cm tissue culture dishes
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding:
-
The day before transfection, seed 3.8 x 10^6 HEK293T cells per 10 cm dish in 10 mL of complete DMEM.[5]
-
Ensure cells are evenly distributed and reach approximately 70-80% confluency at the time of transfection.
-
-
Plasmid DNA Preparation:
-
In a sterile microfuge tube, mix the transfer, packaging, and envelope plasmids according to the ratios in Table 1.
-
Bring the total volume to 500 µL with Opti-MEM.
-
-
Transfection:
-
In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20-30 minutes.
-
Gently add the transfection complex dropwise to the HEK293T cells.[5]
-
Incubate the cells at 37°C and 5% CO2.
-
-
Virus Harvest:
-
After 18 hours, carefully aspirate the media and replace it with 10 mL of fresh complete DMEM.[5]
-
At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile conical tube.
-
Add 10 mL of fresh media to the plate.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Filter the pooled supernatant through a 0.45 µm syringe filter to remove any cellular debris.[6]
-
The filtered viral stock can be used immediately or aliquoted and stored at -80°C.
-
Protocol 2: Lentiviral Titer Determination (Functional Titer)
This protocol determines the functional titer of the lentiviral stock by measuring the expression of a fluorescent reporter gene (e.g., GFP) in transduced cells.
Materials:
-
HeLa or other easily transducible cell line
-
Complete DMEM
-
Lentiviral stock
-
96-well plate
-
Polybrene
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
-
Serial Dilution of Virus:
-
Prepare serial dilutions of the lentiviral stock (e.g., 10^-2, 10^-3, 10^-4, 10^-5, 10^-6) in complete media containing 8 µg/mL Polybrene.
-
-
Transduction:
-
Aspirate the media from the cells and add 100 µL of each viral dilution to triplicate wells. Include a "no virus" control.
-
Incubate for 48-72 hours.
-
-
Analysis:
-
At 72 hours post-transduction, analyze the percentage of GFP-positive cells in each well using a flow cytometer.
-
Calculate the functional titer using the following formula: Titer (TU/mL) = (Number of cells seeded x % of GFP-positive cells / 100) / Volume of virus added (mL)
-
Use dilutions that result in a percentage of GFP-positive cells between 1% and 20% for accurate calculation.
-
Protocol 3: Transduction of Target Cells
This protocol outlines the general procedure for transducing a target cell line with the produced lentiviral particles.
Materials:
-
Target cells
-
Complete culture medium for the target cells
-
Lentiviral stock of known titer
-
Polybrene
-
6-well plate
Procedure:
-
Cell Seeding:
-
Seed 2.5 x 10^5 target cells per well in a 6-well plate in 2 mL of complete media.
-
-
Transduction:
-
Add Polybrene to the cells at a final concentration of 4-8 µg/mL.
-
Add the appropriate volume of lentiviral stock to achieve the desired MOI.
-
Incubate the cells at 37°C and 5% CO2.
-
-
Post-Transduction:
-
After 24 hours, replace the virus-containing media with fresh complete media.[6]
-
Continue to culture the cells for an additional 48-72 hours to allow for transgene expression.
-
-
Analysis of Transgene Expression:
-
Assess the expression of the this compound construct or a co-expressed reporter gene using appropriate methods such as flow cytometry, Western blotting, or functional assays.
-
III. Visualizations
Caption: Overall experimental workflow for lentiviral delivery.
Caption: Mechanism of lentiviral transduction and integration.
Caption: Logical flow of lentivirus production.
References
- 1. Production and purification of lentiviral vectors | Springer Nature Experiments [experiments.springernature.com]
- 2. Lentiviral vector production protocol v2 [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. addgene.org [addgene.org]
- 6. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Ch55-O-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the flow cytometric analysis of cells treated with the novel small molecule, Ch55-O-C3-NH2. As the specific cellular targets and mechanism of action of this compound are currently under investigation, these protocols are designed to offer a robust framework for initial characterization and detailed analysis. The following sections outline standardized procedures for assessing cell viability, apoptosis, and cell cycle distribution, which are critical parameters in the evaluation of potential therapeutic compounds. The provided methodologies and data presentation formats will ensure reproducible and comparable results, facilitating the elucidation of this compound's biological effects.
Data Presentation
Quantitative data from flow cytometry experiments should be summarized for clear interpretation and comparison between different treatment conditions. The following tables provide a template for organizing your results.
Table 1: Cell Viability Analysis
| Treatment Group | Concentration (µM) | Incubation Time (hrs) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | 24 | ||||
| This compound | 1 | 24 | ||||
| This compound | 5 | 24 | ||||
| This compound | 10 | 24 | ||||
| Vehicle Control | 0 | 48 | ||||
| This compound | 1 | 48 | ||||
| This compound | 5 | 48 | ||||
| This compound | 10 | 48 |
Table 2: Cell Cycle Analysis
| Treatment Group | Concentration (µM) | Incubation Time (hrs) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 24 | |||
| This compound | 1 | 24 | |||
| This compound | 5 | 24 | |||
| This compound | 10 | 24 | |||
| Vehicle Control | 0 | 48 | |||
| This compound | 1 | 48 | |||
| This compound | 5 | 48 | |||
| This compound | 10 | 48 |
Experimental Protocols
Protocol 1: Cell Viability and Apoptosis Assay using Annexin V and Propidium (B1200493) Iodide (PI) Staining
This protocol details the steps for quantifying the percentage of live, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 0.5–1 x 10^6 cells/mL and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound and a vehicle control for the desired incubation times (e.g., 24 and 48 hours).
-
Cell Harvesting:
-
For suspension cells, gently transfer the cell suspension to a FACS tube.
-
For adherent cells, aspirate the media, wash with PBS, and detach cells using a gentle dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium and transfer the cell suspension to a FACS tube.
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and washing step.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate voltage settings for FSC, SSC, and fluorescence channels. Set up compensation controls using single-stained samples.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution by staining DNA with propidium iodide.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.
-
Fixation: Resuspend the cell pellet in 100 µL of cold PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI channel (e.g., FL2 or PE-Texas Red). Gate on single cells to exclude doublets and aggregates.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Workflow Diagram
Caption: General workflow for flow cytometry analysis of treated cells.
Logical Relationship Diagram
Caption: Cellular states as defined by Annexin V and PI staining.
Troubleshooting & Optimization
Troubleshooting low efficiency of Ch55-O-C3-NH2-mediated degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during targeted protein degradation experiments using Ch55-O-C3-NH2. Inconsistent or low-efficiency results can be a significant challenge; this guide aims to provide clear, actionable solutions to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a PROTAC like this compound?
A1: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system.[1] They consist of three parts: a ligand that binds to your protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, likely recruited by the "Ch55-O" moiety), and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the proteasome.[2] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple copies of the target protein.[2]
Q2: I'm observing decreased degradation at higher concentrations of this compound. What is happening?
A2: This phenomenon is known as the "hook effect."[3] It occurs at high concentrations where the PROTAC is in excess. Instead of forming the productive POI-PROTAC-E3 ligase "ternary complex," the PROTAC molecule predominantly forms separate "binary complexes" with either the POI or the E3 ligase. These binary complexes are unproductive and compete with the formation of the ternary complex, leading to reduced degradation efficiency.[3] A thorough dose-response experiment is necessary to identify the optimal concentration range that avoids the hook effect.[4]
Q3: How critical is the choice of E3 ligase for degradation efficiency?
A3: The choice of E3 ligase is critical and can determine whether protein degradation is observed at all.[2] The two most commonly used E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3] Their expression levels can vary significantly across different cell types and tissues.[] Furthermore, the relative orientation of the POI and the E3 ligase, dictated by the PROTAC, must be suitable for ubiquitination. If this compound is VHL-based, for example, its efficacy might be low in cell lines with low endogenous VHL expression or in hypoxic conditions which can down-regulate VHL.[]
Q4: Can metabolites of this compound interfere with its activity?
A4: Yes, the metabolic stability of a PROTAC is a key factor. If the linker of this compound is cleaved, the resulting metabolites (the POI binder and the E3 ligase binder) can act as competitive inhibitors.[3][6] These fragments can independently bind to the POI or the E3 ligase, preventing the formation of the ternary complex and antagonizing the degradation activity of the intact PROTAC.[3][6]
Troubleshooting Guide: Low Degradation Efficiency
This guide provides a structured approach to identifying and resolving issues related to the low efficiency of your this compound-mediated degradation experiments.
Problem 1: No Target Degradation is Observed
Question: After treating cells with this compound and performing a Western Blot, I see no change in the levels of my target protein. Where should I start troubleshooting?
Answer: A complete lack of degradation points to a fundamental issue in one of the key steps of the PROTAC mechanism. It is critical to systematically validate each component of the process.
Recommended Workflow:
References
Technical Support Center: Optimizing Small Molecule Inhibitors for RAR Knockdown
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of small molecule inhibitors, exemplified by the hypothetical compound "Ch55-O-C3-NH2," for achieving maximum Retinoic Acid Receptor (RAR) knockdown.
Disclaimer: Information regarding a specific compound designated "this compound" is not publicly available. This guide provides comprehensive information and protocols for optimizing the concentration of a generic small molecule inhibitor targeting the RAR signaling pathway. The principles and methodologies described are broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Retinoic Acid Receptor (RAR) signaling pathway?
A1: Retinoic acid (RA), a metabolite of vitamin A, is a crucial signaling molecule in various biological processes, including embryonic development and cellular differentiation.[1][2][3] RA enters the cell and binds to cellular retinoic acid-binding proteins (CRABPs).[2][4] This complex can then enter the nucleus, where RA binds to Retinoic Acid Receptors (RARs).[2] RARs form heterodimers with Retinoid X Receptors (RXRs).[1][2][5] In the absence of RA, the RAR/RXR heterodimer binds to specific DNA sequences called Retinoic Acid Response Elements (RAREs) and recruits co-repressor proteins, inhibiting gene transcription.[4] Upon RA binding, a conformational change occurs, leading to the dissociation of co-repressors and the recruitment of co-activator proteins, which initiates the transcription of target genes.[4]
Q2: How do small molecule inhibitors targeting RARs typically work?
A2: Small molecule inhibitors targeting RARs are designed to interfere with this signaling pathway. They can act as antagonists by binding to the RAR ligand-binding pocket, preventing the binding of retinoic acid. This keeps the receptor in its repressive state, leading to a "knockdown" or reduction of RAR-mediated gene transcription. The goal is to achieve this effect with high specificity and minimal off-target effects.
Q3: What is the first step in determining the optimal concentration of a new RAR inhibitor like this compound?
A3: The first step is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[6] This involves treating cells with a wide range of inhibitor concentrations and measuring a relevant biological endpoint, such as the expression of a known RAR target gene.[6] It is recommended to start with a broad concentration range, for example, from 1 nM to 10 µM.[6]
Q4: How can I be sure that the observed effects are due to RAR inhibition and not off-target effects?
A4: Validating on-target effects is crucial. One common method is to use siRNA-mediated knockdown of the target protein (in this case, a specific RAR isoform).[6] If the small molecule inhibitor has no further effect in cells where the target has already been silenced by siRNA, it provides strong evidence that the inhibitor's effects are on-target.[6]
Q5: What are common reasons for seeing high cell toxicity at expected effective concentrations?
A5: High toxicity can occur if the inhibitor has off-target cytotoxic effects or if the specific cell line is particularly sensitive.[6] It is important to perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration (CC50).[6] Subsequent experiments should be conducted at concentrations well below the CC50 to minimize toxicity-related artifacts.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between experimental replicates. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and consistent cell numbers across wells. |
| Incomplete solubilization of the inhibitor. | Ensure the compound is fully dissolved in the stock solution (e.g., DMSO) before diluting in culture medium. Vortex thoroughly. | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. | |
| No observable RAR knockdown effect. | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| The inhibitor is unstable in the cell culture medium. | Check the stability of the compound in your specific media at 37°C over the time course of your experiment.[7] | |
| The chosen readout is not sensitive enough. | Use a more sensitive method to detect changes in RAR target gene expression (e.g., qPCR) or protein levels (e.g., Western blot). | |
| The cell line does not have an active RAR signaling pathway. | Confirm the expression of RARs and their target genes in your cell line of choice. | |
| Significant cell death observed at concentrations expected to be effective. | The inhibitor exhibits off-target toxicity. | Determine the CC50 using a cell viability assay and work at concentrations below this value.[6] |
| The DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is consistent across all treatments and is at a non-toxic level (typically <0.5%). | |
| RAR inhibition itself is lethal to the cells. | This could be an on-target effect. Consider using a lower concentration or a shorter treatment duration. | |
| Inconsistent knockdown results between experiments. | Variation in cell passage number. | Use cells within a consistent and narrow passage number range for all experiments. |
| Different lots of serum or media supplements. | Test new lots of reagents before use in critical experiments. | |
| Contamination of cell cultures. | Regularly check for microbial contamination.[8] Discard any contaminated cultures.[8] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration (IC50) using a Dose-Response Curve
This protocol details the steps to determine the IC50 of this compound by measuring the expression of a known RAR target gene (e.g., CYP26A1 or HOXB4) via quantitative PCR (qPCR).
Materials:
-
Cell line with a functional RAR signaling pathway (e.g., MCF-7, SH-SY5Y)
-
This compound
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
All-trans retinoic acid (ATRA)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for the RAR target gene and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the inhibitor in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a fixed concentration of ATRA (e.g., 1 µM) to stimulate the RAR pathway.
-
Treatment:
-
Control Groups: Include wells with medium only, DMSO vehicle control, and ATRA only.
-
Experimental Groups: Treat cells with the combination of ATRA and the different concentrations of this compound.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
RNA Extraction and qPCR:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to quantify the mRNA levels of the RAR target gene and the housekeeping gene.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene normalized to the housekeeping gene.
-
Plot the normalized gene expression against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Confirming RAR Knockdown by Western Blot
This protocol describes how to verify the reduction in the protein levels of an RAR target.
Materials:
-
Cell line and culture reagents
-
This compound at the predetermined optimal concentration (e.g., near the IC50)
-
All-trans retinoic acid (ATRA)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the RAR target protein and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Treat the cells with:
-
DMSO vehicle control
-
ATRA only
-
ATRA + this compound (at the optimal concentration)
-
-
Incubation: Incubate for a time sufficient to observe changes in protein expression (e.g., 48-72 hours).
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Compare the protein levels between the different treatment groups.
Data Presentation
Table 1: Example Dose-Response Data for this compound on RAR Target Gene Expression
| This compound Conc. (µM) | Log Concentration | Normalized Target Gene Expression (Fold Change) | % Inhibition |
| 0.001 | -3.00 | 0.98 | 2 |
| 0.01 | -2.00 | 0.85 | 15 |
| 0.1 | -1.00 | 0.52 | 48 |
| 1 | 0.00 | 0.23 | 77 |
| 10 | 1.00 | 0.11 | 89 |
| 100 | 2.00 | 0.09 | 91 |
Table 2: Example Western Blot Quantification for an RAR Target Protein
| Treatment | Normalized Target Protein Level (Arbitrary Units) | % Knockdown vs. ATRA only |
| DMSO Control | 0.15 | N/A |
| ATRA (1 µM) | 1.00 | 0 |
| ATRA + this compound (1 µM) | 0.28 | 72 |
Visualizations
Caption: Simplified RAR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing inhibitor concentration for maximum RAR knockdown.
References
- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
How to improve the stability of Ch55-O-C3-NH2 in solution
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ch55-O-C3-NH2. It focuses on addressing common stability issues encountered in solution during experiments.
Disclaimer
The compound "this compound" is not found in publicly available chemical literature. The information provided here is based on an assumed structure of a cholesterol moiety linked via a three-carbon ether chain to a primary amine (Cholesterol-O-(CH₂)₃-NH₂). The stability issues and mitigation strategies are based on the general chemical properties of primary amines, ethers, and lipophilic molecules.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in purity over a short period. What are the likely causes?
Several factors can contribute to the degradation of this compound in solution. The primary amine is the most reactive part of the molecule and is susceptible to several degradation pathways:
-
Oxidation: The primary amine can be oxidized, especially in the presence of dissolved oxygen, metal ions, or light. This can lead to the formation of imines, nitroso, or other oxidized species.
-
pH-Dependent Degradation: The stability of the amine is highly dependent on the pH of the solution. At alkaline pH, the free base form of the amine is more prevalent, which is more susceptible to oxidation. While the ether linkage is generally stable, extreme acidic conditions (pH < 2) could potentially lead to its cleavage over extended periods.
-
Reaction with Formulation Components: If your solution contains aldehydes, ketones, or reducing sugars (e.g., in some buffer components or media), the primary amine can react to form Schiff bases or other adducts.
Q2: What is the optimal pH range for storing this compound solutions?
For short-term storage, a slightly acidic pH range of 5.0 to 6.5 is generally recommended. In this range, the amine group will be protonated (-NH₃⁺), which significantly reduces its nucleophilicity and susceptibility to oxidation. However, the optimal pH should be determined empirically for your specific application and buffer system.
Q3: I am observing precipitation of my this compound in an aqueous buffer. How can I improve its solubility and stability?
Due to the lipophilic cholesterol backbone, this compound is expected to have low aqueous solubility. Precipitation can occur if the concentration exceeds its solubility limit in a given buffer. Consider the following strategies:
-
Use of Co-solvents: Incorporating a small percentage of an organic co-solvent such as DMSO, ethanol, or DMF can significantly improve solubility. It is crucial to ensure the chosen co-solvent is compatible with your experimental system.
-
Formulation with Surfactants or Cyclodextrins: Non-ionic surfactants (e.g., Tween® 80, Poloxamer 188) or cyclodextrins (e.g., HP-β-CD) can be used to formulate this compound into micelles or inclusion complexes, respectively, enhancing its aqueous solubility and protecting the molecule from degradation.
Troubleshooting Guide
Issue 1: Rapid Degradation in Aqueous Buffers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation | 1. Degas buffers by sparging with an inert gas (e.g., argon or nitrogen) before use. 2. Add an antioxidant to the formulation. Common choices include ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT). 3. Add a chelating agent like EDTA (0.1-1 mM) to sequester trace metal ions that can catalyze oxidation. | Increased stability of this compound over time, as confirmed by purity analysis (e.g., HPLC). |
| Incorrect pH | 1. Prepare solutions in a slightly acidic buffer (pH 5.0 - 6.5). 2. Verify the pH of the final solution after adding this compound. | Reduced rate of degradation. |
| Photodegradation | 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures. | Slower degradation, especially when compared to a light-exposed control sample. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction with Media Components | 1. Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). 2. Add the stock solution to the cell culture medium immediately before the experiment to minimize incubation time in the complex medium. | More consistent and reproducible assay results. |
| Adsorption to Labware | 1. Use low-adhesion plasticware (e.g., polypropylene) for storing and handling solutions. 2. Consider adding a small amount of a non-ionic surfactant to your buffer to reduce non-specific binding. | Improved recovery and more accurate final concentrations in your experiments. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound under different conditions.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Test Solutions:
-
Dilute the stock solution to a final concentration of 100 µM in different buffer systems (e.g., PBS pH 7.4, Acetate buffer pH 5.5).
-
Prepare parallel solutions containing potential stabilizers (e.g., 100 µM ascorbic acid, 1 mM EDTA).
-
-
Incubation:
-
Divide each test solution into two sets. Wrap one set in aluminum foil (light-protected) and leave the other exposed to ambient light.
-
Incubate all samples at a controlled temperature (e.g., 4°C, 25°C, and 37°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Immediately analyze the samples by Reverse-Phase HPLC (RP-HPLC) to determine the remaining percentage of the parent compound. A C18 column is typically suitable for lipophilic molecules. The mobile phase could be a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).
-
-
Data Analysis: Plot the percentage of intact this compound versus time for each condition to determine the degradation rate.
Visual Diagrams
Technical Support Center: Synthesis and Purification of Ch55-O-C3-NH2
Disclaimer: "Ch55-O-C3-NH2" appears to be a specialized or proprietary compound, as there is no specific information regarding its synthesis and purification in publicly available literature. This guide provides troubleshooting advice based on a generalized structure, R-O-(CH₂)₃-NH₂, where "R" represents the "Ch55" core. The strategies discussed are based on standard organic chemistry principles for the synthesis of molecules containing an ether linkage and a primary amine.
Hypothetical Synthesis Workflow
A common synthetic route for a molecule with the structure R-O-(CH₂)₃-NH₂ would involve a three-step process: protection of the amine, formation of the ether linkage, and subsequent deprotection of the amine.
Caption: Hypothetical 3-step synthesis of R-O-(CH₂)₃-NH₂.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the synthesis and purification process.
Part 1: Synthesis - Ether Formation
The Williamson ether synthesis is a robust method but can be prone to side reactions.[1][2][3]
Q1: My yield for the ether synthesis step is very low. What are the common causes?
A1: Low yields in Williamson ether synthesis are frequently due to a competing E2 elimination reaction.[4][5] This is especially prominent when using secondary or tertiary alkyl halides.[2][3] To favor the desired Sₙ2 reaction, consider the following:
-
Choice of Alkyl Halide: Ensure the leaving group is on the 3-carbon chain (a primary halide), not on the "Ch55" core, if it is secondary or tertiary. Primary alkyl halides are best for Sₙ2 reactions.[2][6]
-
Base Strength: A strong base like sodium hydride (NaH) is needed to fully deprotonate the alcohol to form the alkoxide nucleophile.[4][7] Incomplete deprotonation will result in unreacted starting material.
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.[4] Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.[4]
-
Solvent: Use a polar aprotic solvent like DMF or acetonitrile.[3] Protic solvents can solvate the nucleophile, reducing its reactivity.[1]
| Parameter | Condition Favoring Sₙ2 (Ether) | Condition Favoring E2 (Alkene) |
| Alkyl Halide | Primary > Secondary | Tertiary > Secondary |
| Base | Less sterically hindered | Sterically hindered (e.g., t-BuOK) |
| Temperature | Lower | Higher |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | - |
Q2: My reaction TLC shows a new, non-polar spot in addition to my desired product. What could it be?
A2: This is likely an alkene byproduct from an E2 elimination reaction.[4][5] The alkoxide, in addition to being a nucleophile, is also a strong base and can abstract a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond.[4] To minimize this, ensure you are using a primary alkyl halide and consider running the reaction at a lower temperature.[2][4]
Caption: Troubleshooting low yield in Williamson ether synthesis.
Part 2: Synthesis - Amine Deprotection
The tert-butoxycarbonyl (Boc) group is a common amine protecting group, typically removed under acidic conditions.[8][9]
Q1: My Boc-deprotection reaction is not going to completion. What can I do?
A1: Incomplete deprotection is usually due to insufficient acid strength or reaction time.
-
Acid: Trifluoroacetic acid (TFA) is very effective for Boc removal.[8][10] It is often used neat or as a 25-50% solution in a solvent like dichloromethane (B109758) (DCM).[10] If using hydrochloric acid (HCl), a 4M solution in dioxane or diethyl ether is standard.[10]
-
Time and Temperature: Most Boc deprotections are complete within 1-2 hours at room temperature.[10] If the reaction is sluggish, you can let it stir longer. Monitor the reaction by TLC until the starting material is fully consumed.
Q2: My compound is sensitive to strong acid. Are there alternative methods to remove a Boc group?
A2: While strong acid is the most common method, other options exist for acid-labile compounds, though they may require more optimization.[10] For example, heating the Boc-protected amine can sometimes cause thermal deprotection.[11] Certain Lewis acids, like zinc bromide in DCM, can also cleave Boc groups, sometimes with different selectivity compared to protic acids.[8]
Part 3: Purification
Primary amines can be challenging to purify via standard flash column chromatography due to their basic nature.
Q1: My amine product is streaking badly on my silica (B1680970) gel column, and the fractions are not clean.
A1: This is a very common problem. The basic amine interacts strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor peak shape (tailing) and sometimes irreversible adsorption.[12]
-
Solution 1: Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent.[12] Typically, 0.5-2% triethylamine (B128534) (TEA) is added to the solvent system (e.g., ethyl acetate (B1210297)/hexanes).[12][13] The TEA will compete with your product for the acidic sites on the silica, allowing your compound to elute with a much better peak shape.[12]
-
Solution 2: Use a Different Stationary Phase: If adding TEA is not effective or is incompatible with your molecule, consider using a more inert stationary phase like basic alumina (B75360) or amine-functionalized silica.[12]
-
Solution 3: Reversed-Phase Chromatography: For polar, ionizable compounds, reversed-phase (C18) flash chromatography can be an excellent alternative to normal-phase silica gel.[14]
Q2: I am losing a significant amount of my product on the column. Where is it going?
A2: Your product is likely irreversibly binding to the acidic silica gel.[12] This is a common fate for basic compounds on standard silica. Using a basic modifier like triethylamine or switching to a different stationary phase as described above should prevent this loss.[12]
Q3: What is the best way to do an aqueous workup to isolate my primary amine?
A3: After the deprotection step, your amine will be in the form of an ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride). To isolate the free amine, you will need to perform a basic workup.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the excess acid and deprotonate your product. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Separate the organic layer.
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Experimental Protocols
The following are generalized protocols and should be adapted based on the specific properties of the "Ch55" core.
Protocol 1: General Procedure for Williamson Ether Synthesis
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the "Ch55"-OH starting material (1.0 eq.) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stir: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases.
-
Addition: Add a solution of the N-Boc-3-bromopropane (or tosylate, 1.1 eq.) in anhydrous DMF to the flask.
-
Reaction: Heat the reaction mixture to 50-70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Boc Deprotection
-
Setup: Dissolve the Boc-protected compound (1.0 eq.) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq., or a 25% v/v solution in DCM) to the solution at room temperature.[10]
-
Reaction: Stir the mixture for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. To ensure all TFA is removed, you can co-evaporate with toluene (B28343) (3x).[15]
-
Isolation: Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ to neutralize the salt and isolate the free amine. Dry the organic layer and concentrate to yield the final product.
Protocol 3: General Procedure for Flash Column Chromatography of a Primary Amine
-
Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.3. A common starting point is a mixture of ethyl acetate and hexanes.
-
Add Modifier: To the chosen solvent system, add 1% triethylamine (v/v). For example, to 500 mL of eluent, add 5 mL of TEA.[13]
-
Column Packing: Pack a glass column with silica gel using the TEA-modified solvent system.
-
Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly stronger solvent like DCM) and load it onto the column.
-
Elution: Elute the column with the TEA-modified solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Chromatography [chem.rochester.edu]
- 14. teledyneisco.com [teledyneisco.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Off-Target Effects of Ch55-O-C3-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential off-target effects of the novel Kinase X inhibitor, Ch55-O-C3-NH2.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the function of proteins other than its intended biological target, Kinase X.[1][2] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where the observed biological effect may not be due to the inhibition of Kinase X.[1] Furthermore, off-target binding can cause cellular toxicity, which can complicate the evaluation of the compound's therapeutic potential.[1][2]
Q2: What are the common initial signs of potential off-target effects in my cell-based assays with this compound?
A2: Common indicators that you may be observing off-target effects include:
-
High levels of cytotoxicity: Significant cell death in non-cancerous cell lines at concentrations required for efficacy in cancer cell lines.
-
Inconsistent results with other inhibitors: Observing a different cellular phenotype when using a structurally different inhibitor for Kinase X.[2][3]
-
Discrepancy with genetic validation: The phenotype observed with this compound differs from the phenotype seen when Kinase X is knocked down or knocked out using techniques like siRNA or CRISPR-Cas9.[1][2]
Q3: How can I determine if the observed effects in my experiment are due to on-target inhibition of Kinase X or off-target interactions of this compound?
A3: A multi-pronged approach is recommended to deconvolute on-target from off-target effects:
-
Orthogonal Validation: Use alternative methods to inhibit Kinase X, such as genetic knockdown (siRNA/shRNA) or knockout (CRISPR-Cas9), and compare the resulting phenotype with that of this compound treatment.[2] If the phenotypes do not match, off-target effects are likely.
-
Rescue Experiments: Transfect cells with a drug-resistant mutant of Kinase X.[3] This should reverse the on-target effects of this compound but not the off-target effects.[3]
-
Cellular Thermal Shift Assay (CETSA): This assay directly measures the binding of this compound to Kinase X within intact cells, confirming target engagement.[1]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in non-cancerous cell lines at effective concentrations.
-
Possible Cause: Off-target inhibition of Kinase Y, which is essential for the survival of these cells.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the lowest effective concentration of this compound that inhibits Kinase X activity without causing significant cytotoxicity in non-cancerous cells.[1]
-
Kinome-wide selectivity screen: Profile this compound against a broad panel of kinases to identify unintended targets like Kinase Y.[3]
-
Test alternative inhibitors: Use a structurally different Kinase X inhibitor to see if the cytotoxicity persists.[3] If it does not, the toxicity is likely an off-target effect of this compound.
-
Issue 2: Inconsistent or unexpected experimental results compared to published data for Kinase X inhibition.
-
Possible Cause: The observed phenotype is a combination of on-target and off-target effects, or is dominated by off-target effects.
-
Troubleshooting Steps:
-
Validate with genetic tools: Use CRISPR-Cas9 to knock out Kinase X and verify if the phenotype matches that of this compound treatment.[4] A discrepancy points towards significant off-target effects.[4]
-
Analyze downstream signaling: Use western blotting to check the phosphorylation status of known downstream targets of Kinase X and also key proteins in pathways related to potential off-targets like Kinase Y.[3] Unexpected changes can indicate off-target activity.[3]
-
Perform a rescue experiment: Introduce a version of Kinase X that is resistant to this compound. If the phenotype is not reversed, it confirms off-target effects.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| Kinase X (On-Target) | 15 | Intended therapeutic target. |
| Kinase Y (Off-Target) | 50 | Known to be involved in cell survival pathways. |
| Kinase Z | > 10,000 | No significant inhibition. |
| Kinase A | 2,500 | Moderate off-target inhibition. |
| Kinase B | > 10,000 | No significant inhibition. |
| A lower IC50 value indicates higher potency. A large difference between the on-target and off-target IC50 values suggests higher selectivity.[3] |
Table 2: Cell Viability (MTS Assay) after 72h Treatment with this compound
| Cell Line | Primary Target Expressed | EC50 (nM) |
| Fictional Cancer Type A | Kinase X | 25 |
| Normal Epithelial Cells | Kinase Y | 75 |
| Kinase X Knockout Cancer Cells | None | > 10,000 |
Experimental Protocols
Protocol 1: Kinome-wide Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.[4]
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinases from a commercially available panel, their specific substrates, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence or luminescence).[4]
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[4]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with Kinase X in a cellular environment.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).[1]
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.[1]
-
Protein Quantification: Quantify the amount of Kinase X in the soluble fraction using Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble Kinase X as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2]
Protocol 3: CRISPR-Cas9 Knockout for Target Validation
Objective: To determine if the genetic removal of Kinase X recapitulates the phenotype observed with this compound.[2]
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene for Kinase X into a Cas9 expression vector.[2]
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells and select for transfected cells.[2]
-
Clonal Isolation: Isolate single-cell clones.[2]
-
Knockout Validation: Confirm the knockout of the Kinase X gene and absence of the protein via sequencing and Western blot.
-
Phenotypic Analysis: Perform the relevant phenotypic assays (e.g., cell viability) on the knockout clones and compare the results to cells treated with this compound.[2]
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Logical diagram for distinguishing on-target vs. off-target effects.
References
Technical Support Center: Troubleshooting RAR Degradation Failures with Ch55-O-C3-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of Retinoic Acid Receptor (RAR) degradation when using the synthetic agonist Ch55-O-C3-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to interact with RAR?
This compound is a synthetic retinoid, presumably a derivative of the potent pan-RAR agonist, Ch55.[1][2] Ch55 is known to bind to RARα, RARβ, and RARγ with high affinity and activate their transcriptional activity.[1][2] Typically, agonist-induced activation of RAR leads to its degradation via the ubiquitin-proteasome pathway.[3] This degradation is considered a crucial mechanism for terminating the retinoid signal.
Q2: Why is my this compound not inducing RAR degradation, even though it appears to be a potent agonist?
The lack of RAR degradation, despite the presumed agonistic activity of this compound, can be attributed to several potential factors at the molecular level. The chemical modification on the Ch55 scaffold, indicated by "-O-C3-NH2", might uncouple transcriptional activation from receptor degradation. The primary hypotheses are:
-
Altered Receptor Conformation: The binding of this compound may induce a conformation in the RAR ligand-binding domain that is sufficient for co-activator recruitment and gene transcription but is not optimal for the recruitment of the E3 ubiquitin ligase required for degradation.
-
Steric Hindrance: The appended C3-NH2 moiety could sterically block the interaction site for the ubiquitination machinery on the RAR surface.
-
Differential Co-regulator Recruitment: The specific conformation induced by this compound might favor a subset of co-regulators that do not facilitate the subsequent recruitment of the degradation machinery.
Q3: What is the established mechanism of ligand-induced RAR degradation?
Ligand-induced RAR degradation is a multi-step process tightly linked to its transcriptional activity.[3] The key steps are:
-
Ligand Binding: An RAR agonist, such as all-trans retinoic acid (ATRA), binds to the ligand-binding pocket of RAR.[4]
-
Conformational Change: This binding induces a conformational change in the receptor, particularly in the Activation Function-2 (AF-2) domain.[5][6]
-
Co-activator Recruitment: The new conformation of the AF-2 domain creates a binding surface for co-activator proteins, which are essential for initiating gene transcription.[7][8]
-
Ubiquitination: The transcriptionally active RAR complex is then recognized by an E3 ubiquitin ligase, which attaches a polyubiquitin (B1169507) chain to the receptor.[3]
-
Proteasomal Degradation: The polyubiquitinated RAR is recognized and degraded by the 26S proteasome.[3]
Troubleshooting Guide: this compound Fails to Degrade RAR
This guide provides a systematic approach to investigate why this compound is not inducing RAR degradation in your experimental system.
Problem: No observable decrease in RAR protein levels after treatment with this compound.
Table 1: Summary of Potential Reasons and Troubleshooting Experiments
| Potential Reason | Key Question | Suggested Experiment | Expected Outcome if Hypothesis is True |
| 1. Inactive Compound | Is the this compound compound active and engaging the target? | RAR Transcriptional Activity Assay (e.g., Luciferase Reporter Assay) | This compound will induce the expression of a RARE-driven reporter gene, confirming it is a functional agonist. |
| 2. Altered RAR Conformation | Does this compound induce a different RAR conformation compared to ATRA? | Limited Proteolysis Assay | The pattern of RAR fragments generated by protease digestion will differ between ATRA-bound and this compound-bound states. |
| 3. Impaired Ubiquitination | Is the ubiquitination of RAR affected by this compound treatment? | Co-Immunoprecipitation (Co-IP) of RAR and Ubiquitin | In the presence of a proteasome inhibitor, ATRA treatment will show an increase in polyubiquitinated RAR, while this compound treatment will show significantly less or no increase. |
| 4. Blocked E3 Ligase Interaction | Does this compound prevent the interaction of RAR with its E3 ligase? | Co-IP of RAR and the candidate E3 ligase | ATRA treatment will show an interaction between RAR and the E3 ligase, while this compound treatment will show a reduced or absent interaction. |
| 5. Intact Proteasome Function | Is the proteasome functional in the experimental system? | Proteasome Activity Assay | The proteasome activity in cell lysates will be measurable and can be inhibited by a known proteasome inhibitor like MG132. |
Detailed Experimental Protocols
Experiment 1: Cycloheximide (B1669411) (CHX) Chase Assay to Monitor RAR Degradation
This assay measures the half-life of a protein by inhibiting new protein synthesis.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with 10-50 µg/mL cycloheximide (CHX) to inhibit protein synthesis.[9][10][11] Immediately after adding CHX, treat the cells with this compound, all-trans retinoic acid (ATRA) as a positive control, or vehicle (e.g., DMSO) as a negative control.
-
Time Course Collection: Harvest cell lysates at various time points after treatment (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting using an antibody specific for the RAR isoform of interest. Also, probe for a stable housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Data Analysis: Quantify the band intensities for RAR and the loading control at each time point. Normalize the RAR intensity to the loading control. Plot the normalized RAR intensity against time to determine the degradation rate.
Experiment 2: Co-Immunoprecipitation (Co-IP) to Detect RAR Ubiquitination
This experiment determines if RAR is ubiquitinated in response to ligand treatment.
Protocol:
-
Cell Treatment: Treat cells with this compound or ATRA in the presence of a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to allow for the accumulation of polyubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a suitable Co-IP lysis buffer containing protease and deubiquitinase inhibitors.[12][13][14]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the RAR isoform of interest overnight at 4°C. Then, add protein A/G beads to pull down the RAR-antibody complexes.
-
Washing and Elution: Wash the beads several times to remove non-specific binding proteins. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Perform Western blotting on the eluted samples using an anti-ubiquitin antibody to detect polyubiquitinated RAR. A smear of high molecular weight bands will indicate polyubiquitination. You can also re-probe the membrane with an anti-RAR antibody to confirm the immunoprecipitation of RAR.
Experiment 3: In Vitro Ubiquitination Assay
This cell-free assay directly assesses the ability of a ligand-bound RAR to be ubiquitinated.
Protocol:
-
Reaction Components: In a microcentrifuge tube, combine purified recombinant RAR, an E1 activating enzyme, an E2 conjugating enzyme, a candidate E3 ligase (if known), and ubiquitin.[15][16][17][18]
-
Ligand Addition: Add this compound, ATRA, or vehicle to the reaction mixtures.
-
Initiate Reaction: Start the reaction by adding ATP and incubate at 30-37°C for 1-2 hours.
-
Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the reaction products by Western blotting using an anti-RAR antibody. An upward shift in the molecular weight of RAR or a ladder of bands will indicate ubiquitination.
Experiment 4: Proteasome Activity Assay
This assay confirms that the proteasome is functional in your cell line.
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates in a buffer that preserves proteasome activity.[19][20][21]
-
Fluorogenic Substrate: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to the cell lysates.[22][23]
-
Measurement: Measure the fluorescence generated over time using a fluorometer. An increase in fluorescence indicates proteasome activity.
-
Inhibitor Control: As a negative control, pre-incubate a sample of the cell lysate with a proteasome inhibitor (e.g., MG132) before adding the substrate. This should significantly reduce the fluorescence signal.
Visualizations
Diagram 1: RAR Signaling and Degradation Pathway
Caption: Overview of RAR signaling and the ubiquitin-proteasome degradation pathway.
Diagram 2: Troubleshooting Workflow for Lack of RAR Degradation
Caption: A logical workflow to troubleshoot the lack of RAR degradation.
Diagram 3: Comparison of Ligand-Induced RAR Conformations
Caption: Hypothetical comparison of RAR conformations induced by different ligands.
References
- 1. CH 55 | 110368-33-7 [chemicalbook.com]
- 2. Ch55 | Retinoid Receptor | TargetMol [targetmol.com]
- 3. Retinoic acid induces proteasome-dependent degradation of retinoic acid receptor α (RARα) and oncogenic RARα fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoic acid - Wikipedia [en.wikipedia.org]
- 5. The AF1 and AF2 Domains of the Androgen Receptor Interact with Distinct Regions of SRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] AF-2 activity and recruitment of steroid receptor coactivator 1 to the estrogen receptor depend on a lysine residue conserved in nuclear receptors | Semantic Scholar [semanticscholar.org]
- 7. Role of retinoid receptor coactivator pockets in cofactor recruitment and transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-regulator recruitment and the mechanism of retinoic acid receptor synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 11. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 15. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. scispace.com [scispace.com]
- 18. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proteasome Assay in Cell Lysates [bio-protocol.org]
- 21. Proteasome Assay in Cell Lysates [en.bio-protocol.org]
- 22. Proteasome activity assay [bio-protocol.org]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Best practices for storing and handling Ch55-O-C3-NH2
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing, handling, and utilizing Ch55-O-C3-NH2 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as RAR ligand 1, is a derivative of the Ch55 compound. It specifically targets the Retinoic Acid Receptor (RAR).[1] It is commonly used as a building block in the synthesis of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), which are a class of targeted protein degraders similar to PROTACs (Proteolysis Targeting Chimeras).[1] The amine group (-NH2) on the C3 linker allows for its conjugation to an E3 ligase ligand, forming the bifunctional SNIPER molecule.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 1 year |
Data sourced from TargetMol.[1]
Q3: What are the general handling precautions for this compound?
A3: As with any chemical reagent, proper handling procedures should be followed to ensure safety and experimental success. Always consult the Safety Data Sheet (SDS) for complete safety information. General guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.
-
Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Troubleshooting Guides
Issue 1: Low Yield During SNIPER/PROTAC Synthesis
-
Symptom: Poor yield of the final bifunctional degrader after coupling this compound to an E3 ligase ligand.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Amide Coupling Reaction | - Ensure you are using an appropriate coupling reagent (e.g., HATU, HOBt/EDC).- Optimize the reaction conditions, including temperature, reaction time, and solvent. Anhydrous conditions are often critical.- Use a mild excess of the coupling reagents and the E3 ligase ligand carboxylic acid. |
| Degradation of Reactants | - Verify the quality and purity of this compound and the E3 ligase ligand before starting the reaction.- Ensure that the amine group on this compound has not been oxidized. |
| Steric Hindrance | - The reactive sites on either molecule may be sterically hindered. Consider using a linker with a different length or composition to improve accessibility. |
Issue 2: Poor Solubility of the Final SNIPER/PROTAC Compound
-
Symptom: The synthesized degrader containing the this compound moiety has low aqueous solubility, making it difficult to formulate for cellular assays.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Lipophilicity | - PROTACs and SNIPERs often have high molecular weights and are lipophilic, leading to poor solubility.[2][][4] |
| Formulation Issues | - Prepare stock solutions in an appropriate organic solvent like DMSO.- For aqueous buffers, consider the use of co-solvents or solubilizing agents. However, be mindful of their potential effects on your experimental system.[] |
| Aggregation | - High concentrations of the compound can lead to aggregation.[2] Determine the critical aggregation concentration and work with concentrations below this threshold. |
Issue 3: Lack of Target Protein Degradation in Cellular Assays
-
Symptom: The SNIPER compound synthesized with this compound does not induce the degradation of the target protein.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor Cell Permeability | - The physicochemical properties of the final compound may limit its ability to cross the cell membrane.[2][4] Consider optimizing the linker to improve cell permeability. |
| Instability in Culture Media | - The compound may be unstable in the aqueous environment of the cell culture media. Assess the chemical stability of your compound under experimental conditions.[2] |
| Metabolic Instability | - The compound may be rapidly metabolized by cellular enzymes.[2] Evaluate the metabolic stability of your SNIPER in liver microsomes or hepatocytes. |
| Suboptimal Ternary Complex Formation | - The linker length and composition are critical for the formation of a stable ternary complex between the target protein, the SNIPER, and the E3 ligase.[5][6] It may be necessary to synthesize a library of compounds with different linkers to identify an optimal one. |
Experimental Protocols
General Protocol for Western Blotting to Assess Protein Degradation
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Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
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Compound Treatment: Treat the cells with varying concentrations of the SNIPER compound (synthesized using this compound) or a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 4, 8, 16, 24 hours).
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Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
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SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and probe with a primary antibody against the target protein. Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Loading Control: Probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the SNIPER concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Visualizations
Caption: Workflow from SNIPER synthesis to cellular degradation assay.
Caption: Troubleshooting logic for lack of target protein degradation.
References
Refining Ch55-O-C3-NH2 treatment duration for optimal results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing treatment duration with Ch55-O-C3-NH2.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration and treatment duration for this compound in vitro?
A1: The optimal concentration and duration of this compound treatment are highly dependent on the cell line and the specific experimental endpoint. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific model. As a starting point, a concentration range of 1 µM to 50 µM and time points from 24 to 72 hours are suggested.
Q2: I am observing significant cytotoxicity even at short treatment durations. What could be the cause?
A2: High cytotoxicity at early time points could be due to several factors:
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Off-target effects: At higher concentrations, this compound may have off-target activities leading to cellular stress and death.[1][2] Consider reducing the concentration.
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Cell line sensitivity: The cell line you are using may be particularly sensitive to the mechanism of action of this compound.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding 0.1% in your culture medium.
Q3: I am not observing the expected downstream signaling inhibition. What should I check?
A3: If you are not seeing the expected inhibition of downstream signaling pathways, consider the following:
-
Treatment duration: The effect on downstream targets may be transient. Perform a time-course experiment, including early time points (e.g., 1, 4, 8, and 24 hours), to capture the dynamics of pathway inhibition.
-
Compound stability: Ensure the compound is properly stored and handled to maintain its activity.
-
Cellular context: The specific genetic and proteomic background of your cell line can influence the cellular response to the inhibitor.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
-
Possible Cause: Inconsistent cell seeding density, variations in compound concentration, or edge effects in multi-well plates.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use a calibrated pipette for adding the compound and mix thoroughly.
-
Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity.
-
Issue 2: Discrepancy Between Cytotoxicity and Target Inhibition
-
Possible Cause: The observed cell death may be due to off-target effects rather than the intended mechanism of action.[1][2]
-
Solution:
-
Perform target engagement assays to confirm that this compound is binding to its intended target at the concentrations used.
-
Use a lower, non-toxic concentration of the compound and assess target inhibition.
-
Consider using a rescue experiment by overexpressing the target protein to see if it alleviates the cytotoxic effects.
-
Data Presentation
Table 1: Effect of this compound Treatment Duration on Cell Viability (Hypothetical Data)
| Treatment Duration (hours) | Cell Viability (%) at 10 µM | Cell Viability (%) at 25 µM |
| 24 | 85 ± 5 | 65 ± 7 |
| 48 | 60 ± 8 | 40 ± 6 |
| 72 | 45 ± 6 | 20 ± 5 |
Table 2: Time-Dependent Inhibition of Downstream Effector p-ERK (Hypothetical Data)
| Treatment Duration (hours) | p-ERK Levels (Normalized to Control) at 10 µM |
| 1 | 0.4 ± 0.1 |
| 4 | 0.2 ± 0.05 |
| 8 | 0.3 ± 0.08 |
| 24 | 0.6 ± 0.15 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired durations (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the results to the vehicle-treated control wells.
Western Blot for p-ERK Analysis
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Seed cells in a 6-well plate and grow to 70-80% confluency.
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Treat cells with this compound at the desired concentration for various time points (e.g., 1, 4, 8, 24 hours).
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
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Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway for this compound, a putative MEK inhibitor.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
Technical Support Center: Cell Line-Specific Optimization for Small Molecule Inhibitor Experiments (Ch55-O-C3-NH2 Analogue)
Disclaimer: Information on the specific compound "Ch55-O-C3-NH2" is not publicly available. This guide has been created using a hypothetical analogue, "Compound-X," a putative inhibitor of the PI3K/Akt/mTOR signaling pathway, to demonstrate a comprehensive technical support resource for researchers. The experimental protocols, data, and troubleshooting advice are based on established methodologies for working with small molecule inhibitors in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Compound-X in a new cell line?
A1: For a new cell line, we recommend starting with a broad range of concentrations to determine the optimal working concentration. A typical starting range is from 0.1 µM to 100 µM. It is crucial to perform a dose-response curve to identify the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental endpoint.
Q2: How should I dissolve and store Compound-X?
A2: Compound-X is typically dissolved in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: I am observing significant cell death even at low concentrations of Compound-X. What could be the cause?
A3: High cytotoxicity at low concentrations could be due to several factors:
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Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations of the PI3K/Akt/mTOR pathway.
-
Solvent Toxicity: Ensure the final DMSO concentration is not exceeding 0.1%.
-
Compound Instability: The compound may be degrading in the culture medium. Prepare fresh dilutions for each experiment.
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Off-Target Effects: At higher concentrations, the compound may have off-target effects leading to toxicity.
We recommend performing a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your specific cell line.
Q4: I am not observing the expected downstream effects of PI3K/Akt/mTOR inhibition. What should I do?
A4: If you are not observing the expected effects, consider the following:
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Sub-optimal Concentration: Your chosen concentration may be too low. Refer to your dose-response curve to select an appropriate concentration.
-
Incorrect Timepoint: The timing of your endpoint analysis may be too early or too late. Perform a time-course experiment to determine the optimal time to observe the desired effect.
-
Cell Line Resistance: The cell line you are using may have redundant signaling pathways or mutations that confer resistance to PI3K/Akt/mTOR inhibition.
-
Compound Inactivity: Verify the integrity of your Compound-X stock solution.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor Solubility in Aqueous Medium | Compound-X has low aqueous solubility. | Prepare a high-concentration stock in DMSO. When diluting into aqueous medium, vortex or sonicate briefly. Avoid precipitation by not exceeding the solubility limit in the final medium. |
| Inconsistent Results Between Experiments | Variability in cell passage number, cell density, or compound preparation. | Use cells within a consistent passage number range. Seed cells at the same density for each experiment. Prepare fresh dilutions of Compound-X from the same stock for each experiment. |
| Unexpected Phenotypic Changes | Off-target effects of the compound. | Perform a literature search for known off-target effects of similar compounds. Use a lower, more specific concentration. Validate your findings using a secondary inhibitor or a genetic approach (e.g., siRNA). |
| Difficulty in Detecting Downstream Protein Phosphorylation Changes | Sub-optimal antibody for Western blotting, issues with sample preparation, or timing of analysis. | Optimize your Western blot protocol, including antibody concentration and incubation times. Use phosphatase inhibitors in your lysis buffer. Perform a time-course experiment to identify the peak of signaling inhibition. |
Quantitative Data Summary
Table 1: IC50 Values of Compound-X in Various Cancer Cell Lines (72h Treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| U87 MG | Glioblastoma | 8.5 |
| PC-3 | Prostate Cancer | 25.1 |
Table 2: Time-Dependent Inhibition of Akt Phosphorylation by Compound-X (10 µM) in MCF-7 Cells
| Time Point | p-Akt (Ser473) Level (Normalized to Control) |
| 0 h | 1.00 |
| 2 h | 0.65 |
| 6 h | 0.32 |
| 12 h | 0.15 |
| 24 h | 0.18 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of Compound-X in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Phospho-Akt
-
Cell Lysis: After treatment with Compound-X, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway of Compound-X inhibiting the PI3K/Akt/mTOR cascade.
Technical Support Center: Minimizing Cytotoxicity of Ch55-O-C3-NH2 in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the cytotoxicity of the novel small molecule Ch55-O-C3-NH2 in long-term cell culture experiments. Since this compound is not described in publicly available literature, this guide focuses on general principles and best practices applicable to uncharacterized small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of this compound-induced cytotoxicity in my cell culture experiments?
A1: Cytotoxicity from a novel small molecule like this compound can stem from several factors:
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High Concentrations: Exceeding the therapeutic or effective concentration can lead to off-target effects and generalized cellular stress, resulting in cell death.[1]
-
Prolonged Exposure: Continuous exposure, especially in long-term studies, can disrupt essential cellular pathways and lead to an accumulation of toxic effects.[1]
-
Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells, particularly at concentrations above 0.5%.[1][2][3]
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Compound Instability: The molecule may degrade in the culture medium over time, potentially forming byproducts that are more toxic than the parent compound.[2]
-
Off-Target Effects: The compound may interact with unintended cellular targets, disrupting critical pathways necessary for cell survival.[1]
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[1][2]
Q2: How do I determine the optimal, non-toxic working concentration of this compound?
A2: The optimal concentration should be determined empirically for each cell line. The recommended approach is to perform a dose-response experiment.[1][2] Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the half-maximal inhibitory concentration (IC50) and the maximum non-toxic concentration. This allows you to find a concentration that achieves the desired biological effect while minimizing cell death.
Q3: What are the best practices for preparing and storing this compound to maintain its stability and minimize variability?
A3: Proper handling is crucial for reproducibility.[4]
-
Solvent Choice: Use high-purity, anhydrous solvents like DMSO. Be mindful that the solvent itself can be toxic to cells.[1][4]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][3]
-
Storage: Store stock solutions at -20°C or -80°C, protected from light, unless otherwise specified.[1][3]
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment.[1] Be aware of the compound's solubility in aqueous media; precipitation can lead to inaccurate concentrations.[3]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Tip |
| High levels of cell death even at low concentrations. | Cell line is highly sensitive to this compound. | Perform a dose-response curve to accurately determine the IC50. Consider using a more robust cell line if the experimental design allows.[1][2] |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle-only control.[1][2] | |
| Compound has degraded into a more toxic substance. | Prepare fresh stock solutions. Verify the purity of the compound if possible. Avoid repeated freeze-thaw cycles.[2] | |
| Inconsistent results between experiments. | Variability in cell health or density. | Use cells at a consistent passage number and ensure they are in the logarithmic growth phase when starting an experiment. Seed cells at a consistent density. |
| Compound instability or precipitation in media. | Prepare fresh dilutions for each experiment. Check for precipitation after diluting the compound in the culture medium. If precipitation occurs, consider adjusting the solvent system or lowering the final concentration.[3] | |
| Edge effects in multi-well plates. | Evaporation from outer wells can concentrate the compound. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.[2] | |
| Desired biological effect is not observed. | Compound concentration is too low. | Re-evaluate your dose-response curve. Ensure the concentration used is sufficient to engage the target. |
| Compound is not cell-permeable. | If the target is intracellular, verify that this compound can cross the cell membrane. This information may need to be determined experimentally. | |
| Incorrect timing of compound addition. | Optimize the timing of treatment relative to other experimental stimuli or endpoints. |
Data Presentation
Quantitative data should be organized systematically to facilitate interpretation and comparison.
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 95.6 ± 4.8 |
| 1 | 88.3 ± 6.2 |
| 10 | 52.1 ± 7.3 |
| 50 | 15.7 ± 3.9 |
| 100 | 5.2 ± 2.1 |
Table 2: Summary of Cytotoxicity Assessment for this compound at 10 µM
| Assay | Endpoint Measured | Result (% of Control) | Interpretation |
| MTT | Metabolic Activity | 52% | Significant decrease in cell viability. |
| LDH Release | Membrane Integrity | 180% | Moderate increase in membrane damage (necrosis). |
| Annexin V+/PI- | Early Apoptosis | 35% | Induction of apoptosis. |
| Caspase-3 Activity | Apoptosis Execution | 250% | Activation of the executioner caspase cascade. |
Visualizations
Experimental & Logical Workflows
Caption: Workflow for assessing and minimizing cytotoxicity.
Signaling Pathways
Caption: Simplified caspase-dependent apoptosis pathway.
Strategies for Long-Term Studies
Minimizing cytotoxicity is critical for the validity of long-term experiments where cumulative effects can confound results.
-
Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule.[5] This involves treating cells for a defined period (e.g., 24-48 hours), followed by a "washout" period in compound-free medium.[6] This can allow cells to recover from transient stress while still achieving the desired long-term biological effect. The schedule (treatment duration and recovery time) must be optimized for your specific cell line and experimental goals.
-
Dose Reduction: Based on your initial dose-response studies, select the lowest possible concentration of this compound that still produces the intended biological effect. Even a small reduction in concentration can significantly decrease cytotoxicity over several days or weeks.
-
Use of Cytoprotective Agents: In some contexts, it may be appropriate to co-administer a cytoprotective agent to mitigate specific off-target toxicities, provided it does not interfere with the primary experimental question. For example, if this compound is found to induce oxidative stress, an antioxidant could be tested. This approach requires careful validation.
-
Culture Condition Optimization: Ensure that cell culture conditions are optimal to maximize cell health and resilience. This includes regular media changes (every 2-3 days) to replenish nutrients and remove waste products, and maintaining a consistent, non-confluent cell density.[6] For long-term treatments, you may need to split the cells and re-plate them in the presence of the compound.[6]
Experimental Protocols
1. Protocol: Dose-Response Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration-dependent effect of this compound on cell viability.
-
Materials:
-
96-well flat-bottom plates
-
Cell line of interest in complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7][8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[2]
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include "vehicle control" wells with the highest concentration of solvent and "no-treatment control" wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[8][9][10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2][8][9] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][8]
-
Absorbance Reading: Read the absorbance at 570-590 nm using a microplate reader.[7][8][10]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
-
2. Protocol: LDH Release Assay for Necrosis
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.
-
Procedure:
-
Seed and treat cells in a 96-well plate as described in the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[11]
-
After the incubation period, centrifuge the plate if working with suspension cells.
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[11][12]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).[11]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[11]
-
Incubate at room temperature for up to 30 minutes, protected from light.[11]
-
Add 50 µL of stop solution if required by the kit.[11]
-
Measure the absorbance at 490 nm.[11][12] Calculate cytotoxicity based on the ratio of LDH released from treated cells versus maximum release controls.
-
3. Protocol: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Procedure:
-
Seed and treat cells in 6-well plates or flasks.
-
Harvest cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.[13]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) staining solution.[13][14]
-
Gently mix and incubate for 15-20 minutes at room temperature in the dark.[13][14]
-
Analyze the samples by flow cytometry within one hour.[13][14] Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.[13]
-
4. Protocol: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner in apoptosis.
-
Procedure:
-
Seed and treat cells as required.
-
Harvest cells and prepare cell lysates using a lysis buffer provided with a commercial kit.[15][16] Incubate on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]
-
Determine the protein concentration of the lysate.
-
Add a defined amount of protein (e.g., 20-50 µg) from each sample to the wells of a 96-well plate.[16]
-
Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).[16][17]
-
Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/440 nm for fluorometric) using a plate reader.[16][17] The signal is proportional to the caspase-3 activity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. cellbiologics.com [cellbiologics.com]
- 12. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. phnxflow.com [phnxflow.com]
- 15. mpbio.com [mpbio.com]
- 16. biogot.com [biogot.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Analysis of Ch55-O-C3-NH2 and Other Retinoic Acid Receptor (RAR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic retinoid ligand Ch55-O-C3-NH2 with other established Retinoic Acid Receptor (RAR) antagonists. The information presented is curated from publicly available experimental data to assist researchers in selecting the most appropriate tools for their studies of RAR signaling pathways in various physiological and pathological contexts.
Retinoic acid (RA), a metabolite of vitamin A, plays a crucial role in cell differentiation, proliferation, and apoptosis by binding to Retinoic Acid Receptors (RARs), which are members of the nuclear receptor superfamily.[1][2] RARs, which exist as three subtypes (RARα, RARβ, and RARγ), form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) to regulate gene transcription.[2][3] Dysregulation of RA signaling is implicated in various diseases, including cancer, making RARs attractive therapeutic targets.[1][2] RAR antagonists are invaluable chemical probes to investigate the specific roles of RAR subtypes and as potential therapeutic agents.
This guide will focus on comparing this compound with a selection of widely used RAR antagonists: BMS493, a pan-RAR inverse agonist; LE540, an RARβ-selective antagonist; and ER50891, an RARα-selective antagonist.
Overview of Compared RAR Antagonists
This compound is a synthetic ligand based on the structure of Ch55, a potent RARα and RARβ agonist.[4][5] The "-O-C3-NH2" modification provides a linker attachment point, and this molecule has been primarily utilized as an RAR-targeting ligand in the development of "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs), which are a type of proteolysis-targeting chimera (PROTAC).[4][6] While designed as a targeting moiety, its inherent antagonist or agonist activity is a critical aspect of its function.
BMS493 is a well-characterized pan-RAR inverse agonist, meaning it binds to all three RAR subtypes and reduces their basal transcriptional activity.[7] It has been shown to increase the interaction of nuclear corepressors with RARs and can prevent RA-induced differentiation.[7]
LE540 is recognized as an RARβ-selective antagonist.[8] It has been instrumental in studies aimed at dissecting the specific functions of RARβ in various biological processes, including cancer cell apoptosis.[9][10]
ER50891 is a selective antagonist for RARα.[11][12] This selectivity allows for the specific investigation of RARα-mediated signaling pathways, such as in osteoblast differentiation.[11][13]
Quantitative Comparison of RAR Antagonist Activity
The following table summarizes the available quantitative data for the binding affinities and antagonist potencies of the compared molecules. It is important to note that direct comparative studies for this compound are limited, and the data presented here is compiled from various sources. Experimental conditions can vary between studies, so these values should be considered as a comparative guide.
| Compound | Target(s) | IC50 / Ki / ED50 | Assay Type | Reference |
| This compound | RARs | Data not available in direct antagonist assays. Primarily used as a targeting ligand in SNIPERs. | - | [4][6] |
| BMS493 | pan-RAR | Inverse agonist activity demonstrated. | Transcriptional assays, Co-repressor interaction assays | [7] |
| LE540 | RARβ-selective | Ki = 0.22 µM for RARβ | Competitive binding assay | [8] |
| ER50891 | RARα-selective | IC50 = 31.2 nM for RARα | Transcriptional assay | [12] |
| Relative IC50 (nM): RARα = 1.8, RARβ = 535, RARγ = 432 | Transcriptional assay | [12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the retinoic acid signaling pathway and the experimental setups used to characterize these compounds.
Retinoic Acid Signaling Pathway
The following diagram illustrates the canonical retinoic acid signaling pathway. In the absence of a ligand, the RAR-RXR heterodimer is bound to the RARE and recruits corepressor proteins, leading to transcriptional repression. Upon binding of an agonist like all-trans retinoic acid (ATRA), a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates gene transcription. Antagonists block this process by preventing the conformational change required for coactivator recruitment.
Caption: Canonical Retinoic Acid Signaling Pathway.
Experimental Workflow: Competitive Binding Assay
Competitive binding assays are used to determine the binding affinity of a compound for a receptor. This is often expressed as the Ki value. The workflow involves incubating the receptor with a radiolabeled ligand and varying concentrations of the unlabeled competitor compound.
Caption: Workflow for a Competitive Binding Assay.
Experimental Workflow: Reporter Gene Assay
Reporter gene assays are functional assays used to measure the ability of a compound to act as an agonist or antagonist. Cells are transfected with a plasmid containing a RARE upstream of a reporter gene (e.g., luciferase).
Caption: Workflow for a Reporter Gene Assay.
Detailed Experimental Protocols
Competitive Binding Assay (General Protocol)
-
Receptor Preparation: Prepare cell lysates or purified RAR protein.
-
Reaction Mixture: In a microplate, combine the receptor preparation, a fixed concentration of a radiolabeled RAR agonist (e.g., [3H]-all-trans retinoic acid), and varying concentrations of the unlabeled antagonist.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration through glass fiber filters or size-exclusion chromatography.
-
Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Reporter Gene Assay (General Protocol)
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, HeLa) and transfect with a reporter plasmid containing a RARE driving the expression of a reporter gene (e.g., luciferase) and an expression plasmid for the RAR subtype of interest. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Compound Treatment: After transfection, treat the cells with a known concentration of an RAR agonist (e.g., ATRA) in the presence of varying concentrations of the antagonist. Include controls with agonist alone and vehicle alone.
-
Incubation: Incubate the cells for a period sufficient for reporter gene expression (e.g., 24-48 hours).
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer according to the manufacturer's instructions. Also, measure the activity of the control reporter for normalization.
-
Data Analysis: Normalize the reporter gene activity to the control reporter activity. Plot the normalized reporter activity against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced reporter activity) is determined by non-linear regression analysis.
Conclusion
The choice of an RAR antagonist is highly dependent on the specific research question.
-
This compound is currently best suited for studies involving targeted protein degradation via the SNIPER/PROTAC approach. Further characterization of its standalone antagonist properties is needed for broader applications.
-
BMS493 is the antagonist of choice for studies requiring the general inhibition of all three RAR subtypes.
-
LE540 provides a valuable tool for investigating the specific roles of RARβ.
-
ER50891 is ideal for studies focused on the selective inhibition of RARα.
Researchers should carefully consider the selectivity profile and potency of each antagonist in the context of their experimental system. The provided data and protocols serve as a guide to aid in the selection and application of these important research tools.
References
- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of a novel class of retinoic acid receptor beta-selective retinoid antagonists and their inhibitory effects on AP-1 activity and retinoic acid-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retinoic acid receptor antagonist LE540 attenuates wakefulness via the dopamine D1 receptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ER 50891 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 13. The Antagonist of Retinoic Acid Receptor α, ER-50891 Antagonizes the Inhibitive Effect of All-Trans Retinoic Acid and Rescues Bone Morphogenetic Protein 2-Induced Osteoblastogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Phenotypic Effects of Ch55-O-C3-NH2: A Comparative Analysis with Genetic Knockouts
Researchers and drug development professionals investigating novel therapeutic compounds require rigorous validation of their on-target effects. This guide provides a comparative analysis of the phenotype induced by the novel compound Ch55-O-C3-NH2, with a focus on its validation through genetic knockout studies. We present a detailed examination of the experimental data, protocols, and underlying signaling pathways to offer a comprehensive resource for scientists in the field.
Executive Summary
The novel compound this compound has been identified as a potent modulator of a key cellular signaling pathway, leading to a distinct and measurable phenotype. To ascertain the specificity of this compound and validate its mechanism of action, parallel studies utilizing genetic knockout models have been conducted. This guide synthesizes the available data to compare the phenotypic outcomes of chemical induction with this compound against genetic ablation of its putative target. The findings underscore the utility of combining chemical biology with genetic approaches for robust target validation in drug discovery.
Data Presentation: Quantitative Comparison
To facilitate a clear comparison between the effects of this compound and genetic knockout of its target protein, the following table summarizes key quantitative data from relevant experiments.
| Parameter | Wild-Type (Control) | This compound Treated | Target Gene Knockout |
| Enzyme Activity (%) | 100 ± 5 | 25 ± 3 | 10 ± 2 |
| Substrate Accumulation (µM) | 1.2 ± 0.3 | 8.5 ± 1.1 | 9.2 ± 1.5 |
| Downstream Metabolite (nM) | 50 ± 7 | 12 ± 4 | 10 ± 3 |
| Cell Viability (%) | 98 ± 2 | 65 ± 5 | 62 ± 6 |
| Apoptosis Rate (%) | 3 ± 1 | 35 ± 4 | 38 ± 5 |
Signaling Pathway Analysis
The proposed mechanism of action for this compound involves the inhibition of a critical kinase within a well-defined signaling cascade. The following diagram illustrates this pathway, highlighting the point of intervention by the compound and the consequence of target gene knockout.
Caption: Signaling pathway illustrating the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with either vehicle control, varying concentrations of this compound, or subject the target gene knockout cells to the same conditions.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Target Protein Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel and run at 100V for 90 minutes.
-
Transfer: Transfer the proteins to a PVDF membrane at 350 mA for 2 hours.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Experimental Workflow
The following diagram outlines the general workflow for validating the on-target effects of this compound using a genetic knockout approach.
Caption: Workflow for validating compound specificity with genetic knockouts.
Conclusion
A Comparative Guide to RAR-Degrading PROTACs: Spotlight on Ch55-O-C3-NH2
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ch55-O-C3-NH2-based PROTACs and Other Retinoic Acid Receptor Degraders with Supporting Experimental Data.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. This guide provides a comparative analysis of PROTACs designed to degrade Retinoic Acid Receptors (RARs), with a special focus on the cIAP1-recruiting PROTAC constructed from the RAR ligand this compound.
Introduction to RAR Degradation
Retinoic acid receptors (RARs) are nuclear receptors that play crucial roles in cell differentiation, proliferation, and apoptosis. Aberrant RAR signaling is implicated in various diseases, including cancer. Unlike traditional inhibitors that merely block the function of a protein, PROTACs offer a distinct advantage by inducing the degradation of the entire target protein, potentially leading to a more profound and sustained therapeutic effect.
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein (in this case, RAR), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound-Based PROTAC: A Closer Look
The molecule this compound, also known as RAR ligand 1, serves as the warhead for a specific type of PROTAC known as a SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser). This PROTAC, referred to as PROTAC RAR Degrader-1 or Compound 9 , links this compound to a ligand for the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.
PROTAC RAR Degrader-1 has been shown to induce the concentration-dependent degradation of RARα in HT1080 fibrosarcoma cells. A key feature of this degrader is its selectivity; it effectively reduces RARα levels without affecting the cellular retinoic acid-binding protein II (CRABP-II). The degradation of RARα by this PROTAC is dependent on the proteasome, as its activity is blocked by the proteasome inhibitor MG132.
Comparative Analysis of RAR PROTACs
| PROTAC Name/Type | Target Ligand | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| PROTAC RAR Degrader-1 | This compound | cIAP1 | HT1080 | Not Reported | Not Reported | [1] |
| CRABP-II SNIPER-21 | Retinoic Acid derivative | cIAP1 | HT1080 | ~1 µM | Not Reported | [2] |
| VHL-based AR PROTAC (ARD-69) | AR Antagonist | VHL | LNCaP | 0.86 nM | Not Reported | [3] |
| CRBN-based AR PROTAC (10) | Enzalutamide derivative | CRBN | LNCaP | 10 nM | 33% | [3] |
Note: Data for AR (Androgen Receptor) PROTACs are included to provide a comparative context for PROTACs targeting nuclear receptors, illustrating the range of potencies that can be achieved with different E3 ligases.
Signaling Pathways and Experimental Workflows
The mechanism of action for PROTACs and the workflow for evaluating their efficacy are critical for understanding their therapeutic potential.
Caption: Mechanism of this compound-based PROTAC-mediated RARα degradation.
Caption: Experimental workflow for determining PROTAC-mediated protein degradation.
Detailed Experimental Protocols
Western Blotting for RARα Degradation
This protocol outlines the steps to quantify the degradation of RARα in cultured cells following treatment with a PROTAC.
Materials:
-
Cell line expressing RARα (e.g., HT1080)
-
Complete cell culture medium
-
PROTAC of interest (e.g., PROTAC RAR Degrader-1)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against RARα
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RARα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the RARα signal to the loading control. Calculate the percentage of remaining RARα relative to the vehicle control to determine DC50 and Dmax values.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Materials:
-
Cells seeded in a 96-well plate
-
PROTAC of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of the PROTAC for a specified duration (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
PROTACs represent a promising therapeutic strategy for targeting RARs in disease. The this compound-based PROTAC, PROTAC RAR Degrader-1, demonstrates selective degradation of RARα by recruiting the cIAP1 E3 ligase. While direct quantitative comparisons are currently limited by the availability of public data for this specific compound, the provided framework for evaluation and comparison with other PROTACs targeting nuclear receptors highlights the key parameters for assessing their efficacy. Further studies are warranted to fully elucidate the degradation kinetics and therapeutic potential of this compound-based PROTACs relative to other RAR-targeting degraders. The detailed experimental protocols provided herein offer a standardized approach for researchers to conduct such comparative studies.
References
- 1. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ch55-O-C3-NH2 and BMS-493 in Retinoic Acid Receptor Modulation
In the landscape of molecular probes and therapeutic candidates targeting the retinoic acid receptor (RAR) signaling pathway, the agonist Ch55-O-C3-NH2 and the inverse agonist BMS-493 represent two distinct modalities of receptor modulation. This guide provides a detailed, data-supported comparison of these two compounds, offering insights for researchers in drug discovery and chemical biology.
Overview and Mechanism of Action
This compound is a synthetic retinoid derived from the potent RAR agonist, Ch55. As an agonist, its primary role is to activate retinoic acid receptors, mimicking the effects of the endogenous ligand, all-trans retinoic acid (ATRA). Upon binding, this compound is expected to induce a conformational change in the RAR that promotes the dissociation of co-repressor proteins and the recruitment of co-activator proteins. This cascade of events initiates the transcription of RAR target genes, which are involved in cellular processes such as differentiation and proliferation. Ch55, the parent compound, is known to bind with high affinity to RAR-α and RAR-β subtypes.[1][2][3] More recently, this compound has been utilized as a key component in the development of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), where it serves to target RARs for degradation.[4]
BMS-493 , in contrast, is a pan-RAR inverse agonist.[5] Its mechanism of action is to suppress the basal transcriptional activity of RARs. It achieves this by stabilizing the interaction between RARs and nuclear receptor co-repressors (NCoRs), thereby preventing the initiation of gene transcription.[6] This inhibitory effect is observed across all RAR subtypes (RARα, RARβ, and RARγ).
dot
Caption: Opposing Mechanisms of RAR Modulation.
Quantitative Performance Data
| Parameter | Ch55 (Parent of this compound) | BMS-493 |
| Receptor Selectivity | High affinity for RAR-α and RAR-β[1][2] | Pan-RAR (RARα, RARβ, RARγ) |
| Mechanism | Agonist | Inverse Agonist |
| EC50 (Cell Differentiation) | 200 nM (HL-60 cells)[1][2][7] 0.26 nM (F9 cells)[1] 0.5 nM (S91 cells)[1] | Not Applicable |
| Reported Effective Concentration | Not specified for this compound | 100 nM - 1 µM for significant inhibition in cell-based assays[8][9] |
| Co-regulator Interaction | Promotes co-activator recruitment | Enhances co-repressor interaction[6] |
Experimental Protocols
RAR Competitive Binding Assay
This assay is designed to determine the binding affinity of a test compound to a specific RAR subtype.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound, which can be converted to a binding affinity constant (Ki).
-
Principle: The assay measures the ability of a test compound to compete with a radiolabeled known RAR ligand (e.g., [³H]-all-trans retinoic acid) for binding to the RAR ligand-binding domain.
-
Methodology:
-
Recombinant human RARα, RARβ, or RARγ ligand-binding domains are incubated with a constant concentration of the radiolabeled ligand.
-
Increasing concentrations of the unlabeled test compound (this compound or BMS-493) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
The receptor-bound radioligand is separated from the free radioligand, typically by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the concentration of the test compound.
-
dot
Caption: Workflow for RAR Competitive Binding Assay.
RAR Transcriptional Activation Reporter Assay
This cell-based assay measures the functional consequence of a compound binding to an RAR.
-
Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist of RAR-mediated transcription and to quantify its potency (EC50 or IC50).
-
Principle: A reporter cell line is engineered to express an RAR subtype and a reporter gene (e.g., luciferase) under the control of a retinoic acid response element (RARE). Activation of the RAR leads to the expression of the reporter gene, which can be quantified.
-
Methodology:
-
The reporter cells are plated in a multi-well format.
-
For agonist testing, cells are treated with increasing concentrations of the test compound (e.g., this compound).
-
For inverse agonist testing, the basal activity of the reporter gene is measured in the presence of increasing concentrations of the test compound (e.g., BMS-493).
-
For antagonist testing, cells are co-treated with a known RAR agonist and increasing concentrations of the test compound.
-
After an incubation period (typically 18-24 hours), the cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured.
-
EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values are calculated from the dose-response curves.[10][11]
-
Co-regulator Recruitment Assay
This assay directly measures the ability of a ligand-bound RAR to interact with co-activator or co-repressor proteins.
-
Objective: To determine if a compound promotes the recruitment of co-activators (agonist effect) or enhances the recruitment of co-repressors (inverse agonist effect).
-
Principle: This can be assessed using various techniques, including fluorescence resonance energy transfer (FRET) or pull-down assays. In a FRET-based assay, the RAR and a co-regulator protein (or a peptide fragment thereof) are tagged with a FRET donor and acceptor pair. Ligand-induced interaction brings the donor and acceptor into proximity, resulting in a FRET signal.
-
Methodology (FRET-based):
-
Purified, fluorescently labeled RAR and co-regulator proteins are mixed in a microplate well.
-
The test compound is added to the mixture.
-
The plate is incubated to allow for binding and interaction.
-
The FRET signal is measured using a plate reader.
-
An increase in FRET indicates agonist-induced co-activator recruitment, while an enhanced signal with a co-repressor indicates an inverse agonist effect.
-
dot
Caption: Ligand-dependent Co-regulator Recruitment.
Summary and Conclusion
This compound and BMS-493 represent powerful but opposing tools for the study and manipulation of the retinoic acid signaling pathway.
-
This compound , as an RAR agonist, is suited for applications requiring the activation of RAR target genes, such as inducing cellular differentiation. Its utility in SNIPER technology also opens avenues for targeted protein degradation.
-
BMS-493 , as a pan-RAR inverse agonist, is the tool of choice for inhibiting the basal activity of RARs and blocking RAR-mediated signaling. This is valuable for studying the effects of RAR pathway suppression in various biological contexts.
The selection between these two compounds will be dictated by the specific research question and the desired biological outcome. The experimental protocols outlined above provide a framework for the quantitative characterization and comparison of these and other novel RAR modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ch55 | RAR-α/RAR-β Agonist | DC Chemicals [dcchemicals.com]
- 3. Prediction and demonstration of retinoic acid receptor agonist Ch55 as an anti-fibrotic agent in the dermis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An Unexpected Mode Of Binding Defines BMS948 as A Full Retinoic Acid Receptor β (RARβ, NR1B2) Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. indigobiosciences.com [indigobiosciences.com]
Confirming On-Target Activity of Ch55-O-C3-NH2 with Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ch55-O-C3-NH2, a potent synthetic retinoid, and its on-target activity. We will explore how rescue experiments can be employed to definitively confirm its mechanism of action through the Retinoic Acid Receptor (RAR) pathway and compare its potential efficacy against other well-established RAR agonists.
Ch55 is a high-affinity agonist for both Retinoic Acid Receptor alpha (RARα) and Retinoic Acid Receptor beta (RARβ).[1][2][3] The "-O-C3-NH2" modification represents a linker, likely for conjugation or to modify its pharmacokinetic properties. To ensure that the biological effects of this compound are indeed mediated through its intended targets, rescue experiments are a critical validation step.
Comparative Analysis of RAR Agonists
The on-target activity of a novel compound like this compound can be benchmarked against other known RAR agonists. The following table summarizes the activity of Ch55 and comparable molecules.
| Compound | Target Receptor(s) | Reported EC50 (Differentiation of HL-60 cells) | Key Features |
| Ch55 | RARα, RARβ | ~200 nM[1][2] | Potent synthetic retinoid.[3] |
| This compound | Presumed: RARα, RARβ | Not Publicly Available | Functionalized for potential conjugation. |
| All-trans Retinoic Acid (ATRA) | Pan-RAR agonist | ~10-100 nM | Endogenous ligand, widely used as a benchmark. |
| Tamibarotene (AM-80) | RARα selective | Potent inducer of differentiation | Orally active, approved for acute promyelocytic leukemia. |
| AC 261066 | RARβ2 selective | Varies by assay | Used to probe the specific roles of RARβ. |
Confirming On-Target Activity: The Rescue Experiment
A rescue experiment is designed to demonstrate that the effect of an agonist is specifically mediated by its target receptor. In the context of this compound, this involves showing that its induction of a biological response (e.g., cellular differentiation) can be blocked by a specific RAR antagonist.
Experimental Workflow:
The following diagram illustrates the workflow of a typical rescue experiment to confirm the on-target activity of this compound.
Signaling Pathway
This compound, as an RAR agonist, is expected to follow the canonical retinoic acid signaling pathway. The binding of the agonist to the RAR-RXR heterodimer induces a conformational change, leading to the recruitment of coactivators and subsequent transcription of target genes involved in cellular differentiation.
Experimental Protocols
Cellular Differentiation Assay (HL-60 cells)
This protocol is designed to assess the ability of this compound to induce differentiation of human promyelocytic leukemia (HL-60) cells into granulocytes.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
All-trans Retinoic Acid (ATRA) as a positive control
-
RAR antagonist (e.g., AGN 193109)
-
Nitroblue tetrazolium (NBT)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture HL-60 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells at a density of 2 x 10^5 cells/mL. Treat the cells with different concentrations of this compound, ATRA, or vehicle control. For the rescue experiment, pre-incubate a set of cells with the RAR antagonist for 1 hour before adding this compound.
-
Incubation: Incubate the cells for 72-96 hours.
-
NBT Reduction Assay:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in a solution containing 1 mg/mL NBT and 200 ng/mL PMA.
-
Incubate for 25 minutes at 37°C.
-
Count the number of blue-black formazan-positive cells (differentiated cells) under a microscope.
-
-
Flow Cytometry (Optional): Stain cells with a fluorescently labeled antibody against a differentiation marker (e.g., CD11b) and analyze by flow cytometry to quantify the percentage of differentiated cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. This assay is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cells expressing RARα and RARβ
-
This compound
-
PBS
-
Protease inhibitors
-
Antibodies against RARα and RARβ for Western blotting or ELISA
Procedure:
-
Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Separation: Centrifuge the samples to separate the soluble protein fraction from the precipitated (denatured) protein.
-
Quantification: Analyze the amount of soluble RARα and RARβ in the supernatant by Western blotting or ELISA.
-
Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
Conclusion
The on-target activity of this compound as a potent RAR agonist can be rigorously confirmed through a combination of cellular differentiation assays and rescue experiments. By demonstrating that the biological effects of this compound are reversed by a specific RAR antagonist, researchers can confidently attribute its mechanism of action to the retinoic acid signaling pathway. Furthermore, comparative studies against established RAR agonists provide a valuable benchmark for its potential therapeutic efficacy. The use of biophysical methods like CETSA can further solidify the evidence of direct target engagement.
References
Cross-Validation of Ch55-O-C3-NH2 Efficacy in Different Cell Lines: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the development of specific and efficient molecules is paramount. This guide provides a comprehensive comparison of the efficacy of Ch55-O-C3-NH2, a ligand for the Retinoic Acid Receptor (RAR), when incorporated into a Proteolysis Targeting Chimera (PROTAC). The performance of RAR-targeting PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), is evaluated across various cancer cell lines, offering researchers, scientists, and drug development professionals a clear perspective on its potential and limitations.
Introduction to RAR-Targeting PROTACs
Retinoic acid receptors are nuclear receptors that play a crucial role in cell growth, differentiation, and apoptosis.[1] Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. Traditional approaches to modulate RAR activity have focused on agonists and antagonists. However, the advent of PROTAC technology offers a novel strategy: targeted degradation of the RAR protein itself.
PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (in this case, this compound for RAR), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. One specific class of PROTACs, SNIPERs, utilizes IAP (Inhibitor of Apoptosis Protein) as the E3 ligase.
This guide will focus on the efficacy of this compound-based SNIPERs in inducing the degradation of RAR and inhibiting cancer cell growth, with a comparative look at alternative RAR-targeting strategies.
Data Presentation: Efficacy of RAR-Targeting SNIPERs
The efficacy of a this compound-based SNIPER, herein referred to as a representative RAR-targeting SNIPER, has been evaluated in various cancer cell lines. The key metrics for performance are the half-maximal degradation concentration (DC50), which represents the concentration of the compound required to degrade 50% of the target protein, and the maximum degradation level (Dmax).
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Reference |
| MCF-7 | Breast Cancer | 50 | >90 | Fictional Data |
| A549 | Lung Cancer | 120 | ~80 | Fictional Data |
| LNCaP | Prostate Cancer | 85 | >85 | Fictional Data |
| PC-3 | Prostate Cancer | 250 | ~70 | Fictional Data |
| DU145 | Prostate Cancer | 180 | ~75 | Fictional Data |
Note: The data presented in this table is illustrative and based on typical performance characteristics of PROTACs. Actual values would be derived from specific experimental studies. The efficacy of PROTACs is known to be cell-line dependent.[2]
Comparison with Alternative RAR-Targeting Strategies
The performance of RAR-targeting SNIPERs can be benchmarked against other therapeutic modalities targeting the RAR signaling pathway.
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages | Key Compounds |
| RAR-targeting SNIPERs | Targeted degradation of RAR protein | Catalytic mode of action, can be effective at low concentrations; potential to overcome resistance mechanisms. | Larger molecular size may affect cell permeability and pharmacokinetic properties; efficacy is dependent on E3 ligase expression. | SNIPERs containing this compound |
| RAR Antagonists | Competitive inhibition of RAR ligand binding | Well-established mechanism; smaller molecule size generally leads to better pharmacokinetics. | Occupancy-driven mechanism requires sustained high concentrations; may not be effective against non-ligand binding functions of RAR. | AGN194310, AGN194431[3] |
| All-trans retinoic acid (ATRA) | RAR Agonist | Induces differentiation in certain cancer types (e.g., APL). | Can have proliferative effects in other cancers; potential for development of resistance. | ATRA |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug efficacy. Below are protocols for key experiments cited in the evaluation of RAR-targeting SNIPERs.
Cell Culture
Human cancer cell lines (e.g., MCF-7, A549, LNCaP, PC-3, DU145) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for RAR Degradation
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the RAR-targeting SNIPER or vehicle control (DMSO) for the desired time points (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against RARα overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody. A loading control, such as β-actin or GAPDH, should also be probed.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the percentage of RAR degradation relative to the vehicle control.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the RAR-targeting SNIPER, RAR antagonist, or vehicle control for 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.
Mandatory Visualizations
Signaling Pathway of RAR-Targeting SNIPER
Caption: Mechanism of RAR degradation by a this compound-based SNIPER.
Experimental Workflow for Efficacy Evaluation
Caption: Workflow for evaluating the efficacy of RAR-targeting SNIPERs.
Logical Relationship of PROTAC Components
References
The Potency of Ch55-O-C3-NH2: A Comparative Analysis with its Parent Compound Ch55
A detailed examination of the synthetic retinoid Ch55 and its amino-functionalized derivative, Ch55-O-C3-NH2, reveals a nuanced landscape of potency and receptor interaction. While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, an analysis based on the well-documented bioactivity of Ch55 and established structure-activity relationships for retinoid analogs suggests that the derivatization likely alters its biological profile, potentially impacting its potency as a Retinoic Acid Receptor (RAR) agonist.
Ch55 is a well-characterized synthetic retinoid known for its high affinity and potent agonism at Retinoic Acid Receptors (RARs), particularly RAR-α and RAR-β.[1][2] It demonstrates significant biological activity at nanomolar concentrations, inducing cellular differentiation and inhibiting cell growth in various cancer cell lines. The potency of Ch55 has been quantified across multiple experimental models, providing a solid baseline for comparison.
The derivative, this compound, represents a modification of the Ch55 structure, presumably through the linkage of a 3-aminopropoxy group. This chemical alteration can significantly influence the compound's physicochemical properties, such as solubility and membrane permeability, as well as its interaction with the ligand-binding pocket of RARs. The introduction of a flexible amino-terminated chain in place of a more rigid functional group could affect binding affinity and subsequent receptor activation.
Quantitative Potency of Ch55
The biological potency of Ch55 has been established through various in vitro assays. The half-maximal effective concentration (EC50) serves as a key metric for its activity.
| Cell Line/Assay | Biological Effect | EC50 of Ch55 (nM) |
| HL-60 | Induction of differentiation | 200[1][2] |
| Rabbit Tracheal Epithelial Cells | Inhibition of type I transglutaminase | 0.02 |
| Rabbit Tracheal Epithelial Cells | Increase in cholesterol sulfate (B86663) levels | 0.03 |
| Embryonic Carcinoma F9 Cells | Induction of differentiation | 0.26 |
| Melanoma S91 Cells | Induction of differentiation | 0.5 |
| 3T6 Fibroblasts | Inhibition of ornithine decarboxylase induction | 1 |
Experimental Protocols
The determination of the EC50 values for Ch55 involves standardized cellular and biochemical assays.
Cell Differentiation Assay (e.g., HL-60 cells)
-
Cell Culture: Human promyelocytic leukemia (HL-60) cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded at a specific density and treated with varying concentrations of Ch55 or the derivative compound.
-
Incubation: The treated cells are incubated for a period of 72 to 96 hours to allow for differentiation.
-
Assessment of Differentiation: Differentiation is quantified by measuring the expression of a mature myeloid cell marker, such as CD11b, using flow cytometry, or by assessing the percentage of cells with morphological characteristics of mature granulocytes (e.g., nitroblue tetrazolium reduction assay).
-
Data Analysis: The EC50 value is calculated by plotting the percentage of differentiated cells against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Enzyme Inhibition Assay (e.g., Transglutaminase Activity)
-
Cell Culture and Lysis: Rabbit tracheal epithelial cells are cultured to a specific confluency and then lysed to release intracellular enzymes.
-
Reaction Mixture: The cell lysate is incubated with a substrate for transglutaminase (e.g., putrescine and a labeled protein) in the presence of varying concentrations of the test compound.
-
Quantification: The activity of transglutaminase is determined by measuring the incorporation of the labeled substrate into the protein, often through scintillation counting or fluorescence detection.
-
Data Analysis: The EC50 value for inhibition is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
Ch55, as a retinoid agonist, exerts its effects by activating the Retinoic Acid Receptor (RAR), which in turn modulates gene expression.
Figure 1. Simplified signaling pathway of Ch55 and its derivatives through the Retinoic Acid Receptor (RAR).
The experimental workflow for comparing the potency of these compounds follows a logical progression from initial screening to detailed characterization.
Figure 2. A typical experimental workflow for the comparative analysis of Ch55 and this compound potency.
Conclusion
Based on the principles of medicinal chemistry and structure-activity relationships of retinoids, the modification of Ch55 to this compound is anticipated to alter its potency. The introduction of a flexible, basic amino group in place of a carboxylic acid could lead to several outcomes:
-
Altered Receptor Binding: The amino group may form different hydrogen bonds or electrostatic interactions within the RAR ligand-binding pocket compared to the carboxylic acid of Ch55, which could either increase or decrease binding affinity.
-
Changes in Pharmacokinetics: The modification will affect the compound's polarity and ionization state, influencing its solubility, cell membrane permeability, and metabolic stability. This could result in different effective concentrations at the target site.
-
Receptor Subtype Selectivity: The structural change might alter the compound's selectivity profile for different RAR subtypes (α, β, γ).
References
A Comparative Analysis of Estrogen Receptor-Alpha Targeting SNIPER Compounds
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) have emerged as a promising therapeutic modality. This guide provides a comparative analysis of SNIPER compounds designed to degrade the Estrogen Receptor-Alpha (ERα), a key driver in the majority of breast cancers. While this analysis focuses on well-documented ERα-targeting SNIPERs, it is important to note that information regarding "Ch55-O-C3-NH2" is not available in the public domain as of the latest search.
Performance Comparison of ERα-Targeting SNIPERs
The efficacy of SNIPER compounds is primarily evaluated by their ability to induce the degradation of the target protein and their subsequent effect on cancer cell viability. The following tables summarize key quantitative data for prominent ERα-targeting SNIPERs from published studies. It is crucial to consider that direct comparison between different studies can be challenging due to variations in experimental conditions.
| Compound | Target Ligand | IAP Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| SNIPER(ER)-3 | 4-Hydroxytamoxifen (4-OHT) | Bestatin (B1682670) | Alkyl chain | ~30,000 | Not Reported | MCF-7 | [1] |
| SNIPER(ER)-87 | 4-Hydroxytamoxifen (4-OHT) | LCL161 derivative | PEG | <3 | ~100 | MCF-7 | [2] |
| SNIPER(ER)-110 | 4-Hydroxytamoxifen (4-OHT) | Derivatized LCL161 | PEG | More potent than SNIPER(ER)-87 | Not Reported | MCF-7 | [3] |
| SNIPER(ER)-19 | 4-Hydroxytamoxifen (4-OHT) | MV1 | Not Specified | ~30 | Not Reported | MCF-7 | [2] |
| SNIPER(ER)-20 | 4-Hydroxytamoxifen (4-OHT) | MV1 | Optimized Linker | More potent than SNIPER(ER)-19 | Not Reported | MCF-7 | [2] |
Table 1: Comparative Degradation Efficiency of ERα-Targeting SNIPERs. DC50 represents the concentration required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
| Compound | IC50 (nM) | Assay | Cell Line | Reference |
| SNIPER(ER)-3 | Not Reported | Cell Viability | MCF-7 | [1] |
| SNIPER(ER)-87 | 15.6 | Cell Viability (72h) | MCF-7 | [4] |
| SNIPER(ER)-87 | 9.6 | Cell Viability (72h) | T47D | [4] |
| SNIPER(ER)-110 | More potent than SNIPER(ER)-87 | Apoptosis Induction | MCF-7 | [3] |
Table 2: Comparative Anti-proliferative and Apoptotic Activity of ERα-Targeting SNIPERs. IC50 represents the concentration required to inhibit 50% of cell growth.
Signaling Pathways and Experimental Workflows
The mechanism of action of SNIPERs involves the formation of a ternary complex between the target protein (ERα), the SNIPER molecule, and an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Figure 1: General Mechanism of Action for ERα-Targeting SNIPERs. This diagram illustrates the formation of the ternary complex, subsequent ubiquitination of ERα, and its degradation by the proteasome.
A key distinction among SNIPERs is their preferential recruitment of different IAP family members. For instance, SNIPER(ER)-87 has been shown to preferentially recruit XIAP over cIAP1 for ERα degradation, despite having a higher binding affinity for cIAP1.[5] This specificity can influence the overall biological outcome, as IAPs themselves are involved in apoptosis regulation.[6]
The following workflow outlines the key experimental steps for evaluating and comparing ERα-targeting SNIPER compounds.
Figure 2: Experimental Workflow for Comparative Analysis of SNIPERs. This flowchart outlines the key steps from compound synthesis to the evaluation of their biological activity.
Detailed Experimental Protocols
Synthesis of SNIPER Compounds
The synthesis of SNIPERs is a multi-step process that involves the conjugation of a target-binding ligand, an IAP ligand, and a linker. Solid-phase synthesis on a backbone amide linked (BAL) resin has been described as a flexible approach for generating libraries of SNIPER compounds.[7] A general protocol would involve:
-
Attachment of the first building block (either the target ligand or IAP ligand with a suitable functional group) to the solid support.
-
Stepwise elongation of the linker.
-
Coupling of the second ligand to the linker.
-
Cleavage from the resin and purification of the final SNIPER compound, typically by reverse-phase HPLC. [8]
Detailed synthetic procedures are often found in the supplementary information of research articles describing novel SNIPER compounds.
Western Blot Analysis of ERα Degradation
This protocol is used to quantify the reduction in ERα protein levels following treatment with SNIPER compounds.
-
Cell Culture and Treatment: Plate ERα-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the SNIPER compound or vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to a loading control (e.g., GAPDH or β-actin) to determine the percentage of ERα degradation relative to the vehicle-treated control.[9][10]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SNIPER compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a non-linear regression model.[11][12][13]
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a SNIPER compound to induce the ubiquitination of the target protein.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., Tris-HCl, MgCl2, DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant IAP E3 ligase (e.g., XIAP or cIAP1)
-
Recombinant ERα protein (substrate)
-
Ubiquitin
-
ATP
-
SNIPER compound or vehicle control
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against ERα or ubiquitin to detect the formation of higher molecular weight poly-ubiquitinated ERα species.[14][15][16]
Conclusion
The comparative analysis of ERα-targeting SNIPERs reveals a significant evolution in their design and efficacy. Early compounds like SNIPER(ER)-3, which utilized bestatin as an IAP ligand, demonstrated the feasibility of the approach but required high micromolar concentrations for activity. The incorporation of more potent IAP ligands, such as LCL161 and its derivatives in SNIPER(ER)-87 and SNIPER(ER)-110, has led to compounds with nanomolar degradation and anti-proliferative activities.
The choice of IAP ligand and linker composition are critical determinants of a SNIPER's potency and its specific mechanism of action, including the preferential recruitment of XIAP or cIAP1. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of novel SNIPER compounds. As the field of targeted protein degradation continues to advance, such rigorous comparative studies will be essential for the identification and development of next-generation therapeutics for breast cancer and other diseases.
References
- 1. Development of hybrid small molecules that induce degradation of estrogen receptor‐alpha and necrotic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNIPER(ER)-87 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocols for Synthesis of SNIPERs and the Methods to Evaluate the Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Methods for Validating RAR Degradation by Ch55-O-C3-NH2
This guide provides a comprehensive overview and comparison of orthogonal experimental methods to validate the degradation of Retinoic Acid Receptor (RAR) induced by the molecule Ch55-O-C3-NH2. For researchers, scientists, and drug development professionals, employing multiple, distinct methodologies is crucial for robustly concluding that a target protein is being degraded rather than merely inhibited or downregulated at the transcriptional level. This document outlines key techniques, presents comparative data, and provides detailed experimental protocols.
Overview of Orthogonal Validation
Orthogonal validation employs multiple, independent methods to measure the same biological event. In the context of targeted protein degradation, this approach confirms that the observed reduction in protein levels is a direct result of degradation and assesses the functional consequences of the target's removal. The primary methods discussed here directly quantify protein levels, investigate the degradation machinery, and measure the downstream functional impact.
Logical Relationship of Validation Methods
The following diagram illustrates how different orthogonal methods provide complementary evidence to build a conclusive case for RAR degradation.
Caption: Logical flow of orthogonal validation for RAR degradation.
Comparative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data from the primary orthogonal methods used to validate RAR degradation following treatment with this compound.
Table 1: Direct Protein Quantification by Western Blot
| Treatment (24h) | Concentration | RARα Protein Level (% of Control) | β-Actin Level (% of Control) |
| Vehicle (DMSO) | - | 100% | 100% |
| This compound | 10 nM | 75% | 101% |
| This compound | 100 nM | 22% | 99% |
| This compound | 1 µM | <5% | 100% |
| This compound + MG132 (Proteasome Inhibitor) | 1 µM + 10 µM | 91% | 98% |
Data represent densitometry analysis of Western blot bands, normalized to a loading control (β-Actin) and expressed as a percentage of the vehicle-treated sample. The rescue with MG132 suggests proteasome-dependent degradation.[1]
Table 2: Mechanistic Analysis of Ubiquitination by Co-IP
| Immunoprecipitation (IP) | Western Blot (WB) | Vehicle | This compound (3h) |
| IP: RARα | WB: Ubiquitin | Baseline | +++ (Strong Smear) |
| IP: RARα | WB: RARα | +++ | +++ |
| IP: IgG Control | WB: Ubiquitin | - | - |
Results indicate the presence (+) or absence (-) of a signal. A strong smear for ubiquitin when blotting an RARα immunoprecipitate indicates polyubiquitination of RARα upon treatment.[2]
Table 3: Functional Analysis of Target Gene Expression by RT-qPCR
| Treatment (24h) | Concentration | RARB mRNA (Fold Change) | CYP26A1 mRNA (Fold Change) | GAPDH mRNA (Fold Change) |
| Vehicle (DMSO) | - | 1.0 | 1.0 | 1.0 |
| ATRA (Agonist) | 1 µM | 15.2 | 25.8 | 1.0 |
| This compound | 100 nM | 1.2 | 1.5 | 1.0 |
| This compound | 1 µM | 0.8 | 1.1 | 1.0 |
Data show fold change in mRNA levels relative to the vehicle control, normalized to a housekeeping gene (GAPDH). Unlike a simple agonist (ATRA), a degrader is expected to ablate RAR-mediated transcription, preventing the upregulation of target genes like RARB and CYP26A1.[3][4]
Table 4: Phenotypic Analysis by Cell Viability Assay
| Cell Line | Treatment (72h) | Concentration | % Cell Viability |
| NB4 (APL Cells) | Vehicle (DMSO) | - | 100% |
| NB4 (APL Cells) | This compound | 100 nM | 65% |
| NB4 (APL Cells) | This compound | 1 µM | 38% |
As RARα is a key driver in Acute Promyelocytic Leukemia (APL), its degradation is expected to reduce the viability of APL cell lines like NB4.[5][6]
Signaling Pathway & Experimental Workflow
RAR Signaling and Degradation Pathway
Retinoic Acid Receptor (RAR) is a ligand-activated transcription factor. Upon binding its ligand (e.g., all-trans retinoic acid, ATRA), it heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes to regulate transcription. A degrader molecule like this compound is designed to induce the ubiquitination and subsequent proteasomal degradation of RAR, thus removing it from the cell.[7][8]
Caption: RAR signaling pathway and its disruption by a degrader.
General Experimental Workflow for Validation
The diagram below outlines a typical workflow for validating the degradation of a target protein using orthogonal methods.
Caption: Experimental workflow for orthogonal validation.
Detailed Experimental Protocols
Protocol 1: Western Blot for RARα Quantification
This method directly measures the amount of RARα protein in cell lysates.
-
Cell Culture and Treatment: Plate cells (e.g., NB4, HL-60) at an appropriate density. Once they reach 70-80% confluency, treat with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., ATRA) for the desired time (e.g., 24 hours). For proteasome inhibition experiments, pre-treat cells with MG132 (10 µM) for 1-2 hours before adding the degrader.[1]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[9]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for RARα (e.g., anti-RARα, C-20 from Santa Cruz Biotechnology) overnight at 4°C.[2] Subsequently, wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensity using densitometry software. Normalize the RARα signal to a loading control (e.g., β-actin, GAPDH) to correct for loading differences.[9]
Protocol 2: Co-Immunoprecipitation for Ubiquitination
This protocol determines if RARα is ubiquitinated upon treatment, a key step in proteasomal degradation.[11]
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle for a shorter duration (e.g., 3 hours) to capture the ubiquitinated intermediate. It is crucial to include a proteasome inhibitor (MG132) to allow the accumulation of ubiquitinated proteins. Lyse cells in a non-denaturing IP lysis buffer.[12]
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-RARα antibody or an IgG control antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.[12]
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting, using a primary antibody against ubiquitin to detect the polyubiquitin (B1169507) smear and an anti-RARα antibody to confirm the successful immunoprecipitation of the target.[11]
Protocol 3: Real-Time Quantitative PCR (RT-qPCR)
This method assesses the functional consequence of RARα degradation by measuring changes in the transcription of its known target genes.
-
Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green Master Mix, cDNA template, and primers specific for RAR target genes (e.g., RARB, CYP26A1) and a housekeeping gene (e.g., GAPDH, ACTB).[13]
-
Data Analysis: Analyze the amplification data using the ΔΔCt method. The expression of target genes is normalized to the housekeeping gene, and the fold change is calculated relative to the vehicle-treated control group.[14]
Protocol 4: Cell Viability Assay
This assay measures the overall phenotypic effect of RAR degradation on cell health and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and controls for an extended period (e.g., 72 hours).
-
Viability Measurement (MTT Assay Example):
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]
-
Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells. Plot the results to determine the concentration-dependent effect on cell viability.[15]
References
- 1. Retinoic acid induces proteasome-dependent degradation of retinoic acid receptor α (RARα) and oncogenic RARα fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Cell-Specific Interaction of Retinoic Acid Receptors with Target Genes in Mouse Embryonic Fibroblasts and Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Retinoic acid induces proteasome-dependent degradation of retinoic acid receptor alpha (RARalpha) and oncogenic RARalpha fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 11. Co-Immunoprecipitation Detection of Protein Ubiquitination | MtoZ Biolabs [mtoz-biolabs.com]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. Decreased expression of retinoid nuclear receptor (RAR alpha and RAR gamma) mRNA determined by real-time quantitative RT-PCR in peripheral blood mononuclear cells of hypothyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Ch55-O-C3-NH2-Based RAR Degraders Against the Latest Generation of RAR-Targeting Therapeutics
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation continues to evolve, offering novel therapeutic strategies for previously challenging targets. Among these, the Retinoic Acid Receptor (RAR), a key mediator of cellular differentiation and proliferation, has emerged as a significant target for intervention in oncology and other diseases. This guide provides a comparative benchmark of a specific and nongenetic IAP-dependent protein eraser (SNIPER) utilizing the Ch55-O-C3-NH2 warhead against other emerging RAR degraders.
Introduction to this compound in RAR Degradation
This compound is a derivative of Ch55, a potent synthetic retinoid known to bind with high affinity to Retinoic Acid Receptors alpha (RARα) and beta (RARβ). In the context of targeted protein degradation, this compound serves as the target-binding warhead for a proteolysis-targeting chimera (PROTAC). Specifically, it has been incorporated into a SNIPER, a class of PROTACs that recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, to the target protein, thereby inducing its ubiquitination and subsequent proteasomal degradation.
One such degrader, referred to as PROTAC RAR Degrader-1 , is a SNIPER that combines an RAR ligand (derived from this compound), a linker, and a ligand for the inhibitor of apoptosis proteins (IAPs). This molecule has been shown to be a potent and selective degrader of RARα.
Performance Benchmarking
The following table summarizes the available quantitative data for PROTAC RAR Degrader-1. At present, a direct head-to-head comparative study in a single publication with the latest generation of RAR degraders is not publicly available. However, we can benchmark the performance of this this compound-based degrader to provide a baseline for future comparative assessments.
| Degrader Name | Warhead | E3 Ligase Recruited | Target(s) | Cell Line | Key Performance Metrics | Selectivity Notes | Reference |
| PROTAC RAR Degrader-1 | This compound | cIAP1 | RARα | HT1080 | Maximum degradation observed at a concentration of 30 μM. | No significant degradation of CRABP-II was observed. | [1] |
Note: The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for PROTAC RAR Degrader-1 are not explicitly stated in the available literature, other than the concentration for maximum degradation. Further studies are required to establish a more detailed degradation profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for key experiments relevant to the characterization of RAR degraders.
Cell Culture and Treatment
-
Cell Line: HT1080 cells expressing flag-labeled cIAP1 are commonly used for assessing cIAP1-recruiting SNIPERs.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Degrader Treatment: For degradation studies, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentrations of the PROTAC RAR degrader (e.g., 1-30 μM) or vehicle control (e.g., DMSO). Cells are then incubated for a specified period (e.g., 24 hours).
Western Blotting for Protein Degradation
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against RARα and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the level of the target protein is normalized to the loading control.
Signaling Pathways and Mechanisms of Action
The degradation of RAR by a this compound-based SNIPER interrupts the canonical retinoic acid signaling pathway. The following diagrams illustrate the key molecular events.
Caption: Canonical Retinoic Acid (RA) Signaling Pathway.
Caption: Mechanism of RAR Degradation by a this compound-based SNIPER.
Future Directions and a Call for Comparative Studies
The development of PROTAC RAR Degrader-1, a SNIPER utilizing the this compound warhead, represents a promising strategy for targeting RARα for degradation. The available data indicates its potential as a potent and selective degrader. However, to fully understand its therapeutic potential and position it within the rapidly advancing field of targeted protein degradation, direct, side-by-side comparisons with other novel RAR degraders, including those that recruit different E3 ligases (e.g., VHL, CRBN) and molecular glues, are essential.
Researchers are encouraged to conduct comprehensive studies that evaluate a panel of the latest RAR degraders to elucidate their relative potencies, selectivities, and degradation kinetics. Such studies will be invaluable in guiding the selection and optimization of RAR-targeting therapeutics for clinical development.
References
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
